Atrazine mercapturate
Description
Overview of Atrazine (B1667683) Mercapturate as a Key Metabolite
Atrazine mercapturate is recognized as a major product of atrazine metabolism, particularly in humans. scbt.comacs.org Its formation is a key step in the body's process of breaking down and eliminating atrazine. ontosight.ai
The biotransformation of atrazine is a complex process involving multiple pathways that lead to various metabolites. nih.govethz.ch These pathways generally include N-dealkylation, hydroxylation, and glutathione (B108866) conjugation. cambridge.org N-dealkylation involves the removal of the ethyl or isopropyl groups from the atrazine molecule. nih.govnih.gov Hydroxylation replaces the chlorine atom with a hydroxyl group, forming hydroxyatrazine, a non-phytotoxic derivative. nih.gov Glutathione conjugation, which leads to the formation of this compound, is a major detoxification route. nih.govnih.govoup.com The relative importance of these pathways can vary between species and even within different tissues of the same organism. nih.govoup.com For instance, in some plants, glutathione conjugation is the primary mechanism of resistance to atrazine's herbicidal effects. nih.govnih.gov
This compound is formed through the conjugation of atrazine with glutathione (GSH), a process catalyzed by the enzyme glutathione S-transferase (GST). ontosight.ainih.gov This initial conjugate, S-(4-ethylamino-6-isopropylamino-2-s-triazino)glutathione (GS-atrazine), is the first step in this detoxification pathway. oup.com The formation of GS-atrazine was a significant discovery, identifying glutathione conjugation as a mechanism for pesticide biotransformation in plants. nih.govoup.com Following its formation, the GS-atrazine conjugate undergoes further metabolism, which involves the cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione molecule, leaving a cysteine conjugate. This cysteine conjugate is then N-acetylated to form this compound. ontosight.ai This final product is more water-soluble, which helps its elimination from the body, primarily through urine. ontosight.ai
Historical Context of Atrazine Metabolism Studies and the Emergence of this compound
The study of atrazine metabolism began in the mid-20th century, following the development of triazine herbicides in the 1950s. tandfonline.com Early research in the 1960s focused on understanding the basis of atrazine's selectivity in resistant plants like corn. nih.gov These initial studies identified two main metabolic pathways: N-dealkylation and hydroxylation, which were thought to be the primary detoxification mechanisms. nih.gov
The discovery of glutathione conjugation as a third major detoxification pathway in the late 1960s and early 1970s was a significant advancement. nih.govnih.gov Researchers identified an atrazine-glutathione conjugate (GS-atrazine) in corn and recognized its formation as a key factor in the plant's resistance to the herbicide. nih.govnih.govoup.com This finding highlighted a detoxification mechanism in plants similar to that known in animals. nih.gov Subsequent research further elucidated the role of glutathione S-transferases in catalyzing this reaction. nih.govpdbj.org
Over time, the focus of atrazine metabolism studies expanded to include animals and humans, driven by the need to assess exposure and understand potential health effects. nih.govoup.com This led to the identification of this compound as a major urinary metabolite in humans, making it a crucial biomarker for exposure assessment. acs.orgnih.gov
Rationale for Dedicated Research on this compound
Dedicated research on this compound is essential for several key reasons, primarily related to its role in assessing exposure to atrazine and its function in the detoxification process.
This compound is a stable and readily measurable metabolite in urine, making it a valuable biomarker for assessing human exposure to atrazine. caymanchem.comucanr.edu Biomonitoring, the measurement of a chemical or its metabolites in biological samples, is a direct way to determine if and to what extent an individual has been exposed. acs.org Measuring urinary this compound provides a more accurate picture of internal dose compared to environmental measurements alone, which can be complex and may not fully represent personal exposure from various sources. acs.org
However, research has also shown that relying solely on this compound for biomonitoring may underestimate total atrazine exposure. nih.govnih.gov This is because the profile of urinary metabolites can vary significantly among individuals and different exposure scenarios. nih.govresearchgate.net Studies measuring a panel of atrazine metabolites, including dealkylated and hydroxylated forms, have found that diaminochlorotriazine (B1259301) (DACT) can be the predominant metabolite in some cases. nih.gov Therefore, while this compound is a critical component of exposure assessment, a comprehensive evaluation requires the measurement of multiple metabolites to accurately classify exposure to atrazine and its degradation products. nih.gov
The formation of this compound is a critical step in the detoxification and elimination of atrazine from the body. ontosight.ai The initial conjugation of atrazine with glutathione, catalyzed by glutathione S-transferases, transforms the parent compound into a less toxic and more water-soluble form. ontosight.aipdbj.org This process is a classic example of Phase II metabolism, a key detoxification pathway for a wide range of foreign compounds (xenobiotics). ontosight.ainih.gov
The subsequent conversion of the glutathione conjugate to this compound further increases its polarity, facilitating its excretion in the urine. ontosight.ai This efficient elimination is vital for preventing the accumulation of atrazine in the body. In plants, the glutathione conjugation pathway is a primary defense mechanism against the phytotoxic effects of atrazine. cambridge.orgnih.gov In animals and humans, this pathway, alongside others like N-dealkylation and hydroxylation, plays a crucial role in mitigating the potential toxicity of atrazine exposure. oup.com Research into this pathway helps to understand the mechanisms by which organisms handle exposure to this widely used herbicide. nih.govacs.org
Implications for Environmental Health and Toxicology
This compound, a primary metabolite of the widely used herbicide atrazine, serves as a critical molecule in the study of environmental health and toxicology. ontosight.aiepa.gov Its formation is part of the body's natural detoxification process, where atrazine undergoes conjugation with glutathione to form a more water-soluble compound that can be readily excreted in urine. ontosight.ainih.gov The implications of this metabolite are primarily centered on its role as a biomarker for atrazine exposure and the ongoing research into its own potential toxicological significance.
Biomarker of Exposure
The measurement of this compound in urine is considered an unambiguous confirmation of exposure to atrazine. epa.govresearchgate.net This is because, unlike other N-dealkylated metabolites, this compound is specific to the parent compound. epa.govresearchgate.net Its presence in urine indicates recent exposure, typically within the last 24 to 48 hours, due to its rapid elimination from the body. epa.govcdc.gov
The specificity of this compound makes it a valuable tool for assessing exposure in various populations, from those with occupational contact to the general public. researchgate.nethealthmatters.io However, research has also suggested that relying solely on this single metabolite might lead to an underestimation of the total exposure to atrazine and its various breakdown products. nih.govresearchgate.net Studies have shown that the profile of urinary metabolites can vary significantly among individuals and exposure scenarios, highlighting the need to measure multiple metabolites for a comprehensive exposure assessment. nih.govresearchgate.net
Research Findings in Human Populations
Studies investigating levels of this compound have revealed significant differences between occupationally exposed groups and the general population.
Agricultural Workers: Research involving agricultural workers, who handle atrazine directly, has shown detectable levels of this compound in their urine. A study conducted in Croatia on a group of agricultural workers found traces of the metabolite in about one-third of pre-exposure samples and in all post-exposure samples. epa.govresearchgate.net The concentrations measured in post-exposure samples were comparable to those found in U.S. farmers after a single field application of atrazine. epa.govresearchgate.net
Table 1: this compound Levels in Urine of Croatian Agricultural Workers
| Sample Timing | Detection Status | Concentration Range (ng/mL) |
|---|---|---|
| Pre-Exposure | Detected in ~33% of samples | 0.3 - 10.4 |
| Post-Exposure (End of Workday) | Detected in all samples | 0.3 - 10.4 |
| Post-Exposure (12h After) | Detected in all samples | 0.3 - 10.4 |
Data sourced from a study on agricultural workers, with a detection limit of 0.2 ng/mL. epa.govresearchgate.net
Table 2: Findings from U.S. General Population Biomonitoring Studies
| Study (Years) | Population | Detection of this compound |
|---|---|---|
| NHANES (1999-2000) | >1,000 children (ages 6-19) | Not detected in any samples. epa.gov |
| NHANES (2001-2002) | U.S. Population | Below limit of detection (0.3 µg/L). cdc.gov |
Toxicological Significance and Research Gaps
While the formation of this compound is generally viewed as a detoxification pathway that facilitates the elimination of atrazine, the direct toxicological impact of the metabolite itself is an area of continuing investigation. ontosight.ai Much of the toxicological concern is focused on the parent compound, atrazine, which has been identified as an endocrine disruptor in animal studies, potentially affecting hormonal systems and development. epa.gov
The chlorinated metabolites of atrazine are generally considered to be equal in toxicity to the parent compound, whereas hydroxylated metabolites are not thought to retain the same biological activity. epa.govnih.govwho.int The specific role and potential effects of this compound within the body remain a subject of research. ontosight.ai A significant research gap is the need to fully understand if this compound possesses any biological activity or contributes to the health effects associated with atrazine exposure. ontosight.ai Current research indicates that to accurately assess health risks, a broader range of metabolites, including compounds like diaminochlorotriazine (DACT), should be monitored alongside this compound. nih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-acetamido-3-[[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]sulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N6O3S/c1-5-14-11-17-12(15-7(2)3)19-13(18-11)23-6-9(10(21)22)16-8(4)20/h7,9H,5-6H2,1-4H3,(H,16,20)(H,21,22)(H2,14,15,17,18,19)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBXBVCDDNBLJW-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)SCC(C(=O)O)NC(=O)C)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC1=NC(=NC(=N1)SC[C@@H](C(=O)O)NC(=O)C)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90160763 | |
| Record name | Atrazine mercapturate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138722-96-0 | |
| Record name | Atrazine mercapturate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138722960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atrazine mercapturate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanisms of Atrazine Mercapturate Formation and Metabolism
Phase II Biotransformation of Atrazine (B1667683) to Mercapturic Acid Conjugates
The initial and rate-limiting step in the formation of atrazine mercapturate is the conjugation of atrazine with the endogenous antioxidant glutathione (B108866) (GSH). This reaction is followed by a series of enzymatic modifications that ultimately yield the N-acetylated mercapturate.
Glutathione conjugation is a major detoxification mechanism for atrazine, particularly in plant species resistant to the herbicide, such as corn. nih.govucanr.edu This process involves the nucleophilic attack of the thiol group of glutathione on the electron-deficient carbon atom of the triazine ring of atrazine, leading to the displacement of a chlorine atom and the formation of a glutathione conjugate (GS-atrazine). This initial conjugation step renders the atrazine molecule more water-soluble and less toxic. In some biological systems, this glutathione conjugation pathway is a more significant route of detoxification than other metabolic pathways like N-dealkylation. nih.gov
The conjugation of atrazine with glutathione is catalyzed by a family of enzymes known as Glutathione S-transferases (GSTs). oup.com These enzymes play a pivotal role in cellular detoxification by catalyzing the conjugation of a wide range of electrophilic compounds with glutathione.
Specific isoforms of GSTs have been identified as having significant activity towards atrazine. In humans, the Pi class GST, specifically hGSTP1-1, has been shown to be the primary enzyme responsible for atrazine-GSH conjugation. oup.com Similarly, in mice, the Pi class GST is also implicated in this metabolic step. oup.com The activity of these enzymes can vary between species and even among different tissues within the same organism.
| Enzyme | Species | Catalytic Activity (nmol/min/mg protein) |
|---|---|---|
| hGSTP1-1 | Human | 7.1 |
| mGSTP1-1 | Mouse | 7.3 |
| hGSTA1-1 | Human | Low |
| hGSTM1-1 | Human | Low |
Following the initial glutathione conjugation, the GS-atrazine conjugate undergoes further metabolism in a series of steps to form the final mercapturic acid derivative. This metabolic cascade involves the sequential cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione moiety.
First, the glutamyl residue is removed by the enzyme γ-glutamyltransferase. The resulting cysteinyl-glycine conjugate is then acted upon by a dipeptidase, which cleaves the glycine residue to form the cysteine conjugate of atrazine. The final step in the formation of this compound is the N-acetylation of the cysteine conjugate, a reaction catalyzed by the enzyme N-acetyltransferase. This N-acetylated form is the primary mercapturic acid derivative of atrazine that is excreted in the urine.
Comparative Metabolic Pathways of Atrazine in Biological Systems
The formation of this compound does not occur in isolation. It is part of a complex network of metabolic pathways that collectively contribute to the biotransformation and elimination of atrazine. The other major pathways include N-dealkylation and hydroxylation, and the relative importance of each pathway can vary depending on the biological system.
N-dealkylation is a significant Phase I metabolic pathway for atrazine, leading to the formation of metabolites such as desethylatrazine (DEA) and desisopropylatrazine (DIA). This process is primarily mediated by cytochrome P450 enzymes. oup.com In some organisms and tissues, N-dealkylation can be a dominant metabolic route. For instance, in certain plant species, N-dealkylation is a detectable pathway, although it is often less prominent than glutathione conjugation in resistant species. nih.govnih.gov The dealkylated metabolites can also undergo subsequent glutathione conjugation, highlighting the interconnectedness of these detoxification pathways. nih.gov
Another important metabolic fate of atrazine is hydroxylation, which results in the formation of hydroxyatrazine. This reaction involves the replacement of the chlorine atom on the triazine ring with a hydroxyl group, a process that can occur both enzymatically and non-enzymatically. In some plant species, the formation of hydroxyatrazine is a significant detoxification mechanism. nih.govnih.gov However, in other systems, such as in the leaf tissue of corn, the non-enzymatic conversion to hydroxyatrazine is considered negligible compared to the rapid enzymatic glutathione conjugation. nih.gov The hydroxylated metabolites are generally considered to be less toxic than the parent compound.
| Metabolic Pathway | Primary Metabolites | Key Enzymes | Significance in Different Systems |
|---|---|---|---|
| Glutathione Conjugation | This compound | Glutathione S-Transferases (GSTs) | Major detoxification pathway in resistant plants like corn. Significant in mammals. |
| N-Dealkylation | Desethylatrazine (DEA), Desisopropylatrazine (DIA) | Cytochrome P450s | A major Phase I pathway in many organisms. Can be a dominant route in some tissues. |
| Hydroxylation | Hydroxyatrazine | Cytochrome P450s (enzymatic), Chemical hydrolysis (non-enzymatic) | Significant in some plant species. Can be a minor pathway in others compared to glutathione conjugation. |
Divergence of Mercapturate Formation from Other Degradation Processes
The formation of this compound represents a significant detoxification pathway that diverges from other primary degradation processes such as microbial hydrolysis and N-dealkylation. While all these pathways contribute to the breakdown of atrazine, they operate through distinct chemical and enzymatic mechanisms.
In the environment, particularly in soil and water, atrazine degradation is predominantly carried out by microorganisms. This microbial breakdown can occur through two main pathways. The first is a hydrolytic pathway, which involves the enzymatic replacement of the chlorine atom with a hydroxyl group, catalyzed by enzymes like atrazine chlorohydrolase (AtzA). This is followed by the removal of the ethyl and isopropyl groups by other hydrolases, ultimately leading to the formation of cyanuric acid. The second microbial pathway is oxidative N-dealkylation, where enzymes such as cytochrome P450 monooxygenases remove the ethyl or isopropyl side chains to form deethylatrazine (B13485) (DEA) and deisopropylatrazine (B29266) (DIA). These dealkylated metabolites can then undergo further degradation. Abiotic degradation can also occur through processes like hydrolysis, particularly in the presence of soil minerals like birnessite, which can facilitate both N-dealkylation and hydrolysis.
In contrast, the formation of this compound is a conjugation reaction that primarily occurs within biological organisms, including plants and animals, as a detoxification mechanism. This pathway involves the enzymatic conjugation of the atrazine molecule with glutathione (GSH), a tripeptide antioxidant. This reaction is catalyzed by glutathione S-transferases (GSTs), a family of enzymes that play a crucial role in the detoxification of a wide range of xenobiotics. In this process, the chlorine atom of atrazine is displaced by the sulfur atom of glutathione, forming a glutathione conjugate (GS-atrazine). This conjugate is then further metabolized through a series of enzymatic steps to form cysteine and ultimately N-acetylcysteine (mercapturate) derivatives, which are then excreted.
A key distinction lies in the initial step of the transformation. While microbial and abiotic degradation often commence with either hydrolysis (dechlorination) or N-dealkylation, the mercapturate pathway begins with the direct conjugation of the parent atrazine molecule with glutathione. This enzymatic conjugation is a specific detoxification strategy employed by higher organisms to increase the water solubility of atrazine and facilitate its elimination from the body. In corn, for instance, glutathione conjugation is a primary mechanism of its resistance to the herbicidal effects of atrazine.
Therefore, the divergence of the mercapturate pathway is characterized by:
The enzymatic catalyst: Glutathione S-transferases are central to mercapturate formation, whereas hydrolases and monooxygenases drive the primary microbial degradation pathways.
The initial reaction: Conjugation with glutathione is the first step in the mercapturate pathway, as opposed to hydrolysis or N-dealkylation in other processes.
The biological context: Mercapturate formation is a prominent detoxification pathway within plants and animals, while hydrolysis and dealkylation are the main degradation routes in the external environment, mediated by microorganisms.
While these pathways are distinct, they are not entirely mutually exclusive within a complex biological system. For example, dealkylated metabolites of atrazine can also potentially undergo conjugation reactions. However, the initial formation of this compound from the parent compound represents a fundamentally different metabolic route compared to the degradative pathways that dominate in the environment.
Species-Specific Metabolic Profiles of this compound
The metabolism of atrazine, including the formation of this compound, exhibits significant variation across different species. These differences are crucial for understanding the potential effects and risks associated with atrazine exposure in various organisms.
Human Metabolism Studies
In humans, atrazine metabolism is a complex process resulting in a variety of urinary metabolites. While N-dealkylation to form deethylatrazine (DEA) and deisopropylatrazine (DIA) is a significant pathway, the formation of this compound through glutathione conjugation is also a key detoxification route.
Several studies have identified this compound as a major metabolite in the urine of individuals exposed to atrazine. For instance, a study of herbicide applicators confirmed a mercapturic acid conjugate of atrazine as a primary urinary metabolite, with concentrations at least 10 times higher than any of the N-dealkylated products or the parent compound. This suggests that glutathione conjugation is an efficient pathway for atrazine detoxification in humans. The measurement of this compound in urine is considered an unambiguous confirmation of exposure to this specific herbicide, as N-dealkylated metabolites can be common to other triazines.
However, the urinary metabolite profile in humans can be highly variable among individuals and can differ based on the exposure scenario. While some studies point to this compound as the predominant metabolite, others have found diaminochlorotriazine (B1259301) (DACT), a product of further dealkylation, to be the most abundant. This variability highlights the complexity of human atrazine metabolism and suggests that relying on a single metabolite for exposure assessment may lead to underestimations.
Studies involving dermal exposure have also demonstrated the presence of mercapturate metabolites of atrazine and dealkylated atrazine in human urine. Following dermal application of radiolabeled atrazine, mercapturate metabolites were found to dominate the early metabolic time points, accounting for approximately 90% of the radioactivity in the urine.
The enzyme responsible for the initial glutathione conjugation in humans has been identified as glutathione S-transferase P1-1 (hGSTP1-1). This enzyme displays significant activity toward atrazine, supporting the physiological role of GSTs in its biotransformation.
It is important to note that this compound is typically detected in urine for only 24-48 hours after exposure, making it a biomarker of recent exposure. National biomonitoring surveys, such as the National Health and Nutrition Examination Survey (NHANES), have not consistently detected this compound in the general population, which may be due to the short detection window and lower exposure levels compared to occupational settings.
Key Findings from Human Metabolism Studies:
| Study Type | Key Finding | Citation |
| Occupational Exposure | This compound was a major urinary metabolite, at concentrations >10x higher than dealkylated products. | |
| Exposure Assessment | Urinary metabolite profiles vary greatly; DACT can be the predominant metabolite in some scenarios. | |
| Dermal Exposure | Mercapturate metabolites of atrazine and its dealkylated forms dominated early urinary excretion. | |
| Enzymatic Studies | hGSTP1-1 is the primary enzyme responsible for glutathione conjugation of atrazine. | |
| Biomonitoring | This compound is a biomarker of recent exposure, with a 24-48 hour detection window in urine. |
Animal Model Metabolism (e.g., Rat, Monkey, Chicken)
Animal models have been instrumental in elucidating the metabolic pathways of atrazine, including the formation of this compound. These studies reveal notable species-specific differences in metabolic profiles.
Rat: In rats, atrazine is extensively metabolized, with over 25 metabolites identified. The primary metabolic routes are stepwise N-dealkylation, leading to the formation of deethylatrazine (DEA), deisopropylatrazine (DIA), and ultimately diaminochlorotriazine (DACT), which is the major metabolite. While dechlorination through glutathione conjugation does occur, it is considered a minor pathway in this species. Studies have shown that atrazine exposure in female rats leads to the elimination of glutathione-conjugated chlorotriazine mercapturates in urine and feces. Furthermore, atrazine treatment has been observed to increase liver glutathione levels and the activity of cytosolic glutathione S-transferase in rats.
Monkey: In Rhesus monkeys, atrazine metabolism involves dealkylation, oxidation, and conjugation. Following intravenous administration of atrazine, mercapturate metabolites were detected in the urine. In 0-4 hour urine samples, total mercapturates, including deethyl this compound, deisopropyl this compound, this compound, and didealkyl this compound, accounted for 13.9-19.3% of the total radioactivity. Deethyl this compound was the most abundant of these, ranging from 5.2-10.5%. However, in studies with orally-dosed monkeys, only minor amounts of mercapturic acid conjugates were found in the urine.
Chicken: The metabolism of atrazine has also been studied in chickens. Research has shown that atrazine is metabolized in chickens, with dealkylation being a notable pathway. However, specific quantitative data on the formation of this compound in chickens is less detailed compared to mammalian models.
The biotransformation of atrazine in rats and humans has been described as qualitatively similar, with both species utilizing N-dealkylation and glutathione conjugation pathways. However, the quantitative importance of these pathways can differ.
Comparative Atrazine Metabolism in Animal Models:
| Species | Primary Metabolic Pathway | Mercapturate Formation | Key Findings | Citation |
| Rat | N-dealkylation | Minor pathway | DACT is the major metabolite. Atrazine exposure can increase liver glutathione levels and GST activity. | |
| Monkey | Dealkylation, Oxidation, Conjugation | Significant pathway (intravenous); Minor pathway (oral) | Following IV administration, total mercapturates accounted for 13.9-19.3% of urinary radioactivity in early samples. | |
| Chicken | Dealkylation | Investigated | Atrazine is metabolized, but detailed quantitative data on mercapturate formation is limited. |
Variability in Predominant Metabolite Formation Across Studies and Species
The metabolic profile of atrazine, particularly the predominant metabolites formed, exhibits considerable variability both between different species and within the same species across different studies. This variability is influenced by a range of factors including the route of exposure, the dose, and inter-individual differences in metabolic enzyme activity.
Across species, there are clear quantitative and qualitative differences in atrazine metabolism. For instance, while N-dealkylation is a major pathway in both rats and humans, the extent of glutathione conjugation appears to differ, being a more minor pathway in rats compared to its significant role in humans, especially in occupational exposure scenarios. In plants, the pathways of atrazine metabolism also vary, with some species relying on N-dealkylation and others, like corn, utilizing both hydrolysis and glutathione conjugation for detoxification.
Even within a single species, such as humans, the predominant urinary metabolite can vary. Some studies of occupationally exposed individuals have identified this compound as the most abundant metabolite. In contrast, other research, particularly in scenarios of lower or environmental exposure, has found diaminochlorotriazine (DACT) to be the predominant metabolite. For example, in a study of turf applicators, DACT was the most detected metabolite, followed by deethylatrazine (DEA), with this compound being a smaller component of the total urinary metabolites.
This inter-study and inter-individual variability underscores the complexity of atrazine metabolism. The relative contribution of different metabolic pathways, such as N-dealkylation and glutathione conjugation, can shift depending on the exposure scenario. For example, direct occupational exposure to atrazine may result in a different metabolite profile compared to environmental exposure through contaminated food or water, where individuals are more likely to be exposed to atrazine's degradation products.
The following table summarizes the variability in the predominant atrazine metabolites observed across different species and exposure contexts:
Variability of Predominant Atrazine Metabolites
| Species/Group | Exposure Context | Predominant Metabolite(s) | Key Observations | Citation |
| Human | Occupational (Applicators) | This compound | Mercapturate levels can be significantly higher than dealkylated metabolites. | |
| Human | Occupational (Turf Applicators) | Diaminochlorotriazine (DACT), Deethylatrazine (DEA) | This compound was a less prominent metabolite in this group. | |
| Human | Environmental | Diaminochlorotriazine (DACT) | Suggests exposure may be more to atrazine degradation products. | |
| Rat | Oral Administration | Diaminochlorotriazine (DACT) | N-dealkylation is the major metabolic pathway. | |
| Plants | Herbicide Application | Varies (Hydroxyatrazine, Dealkylated metabolites) | Metabolic pathways differ based on plant species' enzymatic capabilities. |
This variability highlights the importance of measuring a suite of metabolites to accurately assess atrazine exposure and understand its metabolic fate in different species and under various exposure conditions. Relying on a single metabolite may not provide a complete picture of the metabolic processes involved.
Hepatic and Renal Processing of this compound Precursors
The formation of this compound is a multi-step process involving key metabolic organs, primarily the liver and the kidneys. These organs work in concert to process atrazine and its initial metabolites, leading to the eventual excretion of the mercapturate conjugate.
The liver is the principal site for the initial phase of atrazine metabolism. It is here that atrazine undergoes both Phase I reactions, such as N-dealkylation, and the critical Phase II conjugation reaction with glutathione (GSH). The hepatic processing begins with the uptake of atrazine from the bloodstream into the liver cells (hepatocytes).
Within the hepatocytes, atrazine can be acted upon by two major enzyme systems. Phase I enzymes, particularly the cytochrome P450 family, can dealkylate atrazine, removing its ethyl and isopropyl side chains. Concurrently, Phase II enzymes, specifically glutathione S-transferases (GSTs), catalyze the conjugation of atrazine with GSH. This reaction, which forms the atrazine-glutathione conjugate (GS-atrazine), is a crucial detoxification step. The liver contains a high concentration of both GSH and GSTs, making it highly efficient at this conjugation process. In humans and mice, the pi class of GSTs has been identified as playing a significant role in this reaction.
Once formed in the liver, the GS-atrazine conjugate, which is more water-soluble than the parent compound, is transported out of the hepatocytes and can enter the bloodstream or be excreted into the bile. If it enters the bloodstream, it circulates to the kidneys for further processing and excretion.
The kidneys play a vital role in the final stages of this compound formation and its elimination from the body. The GS-atrazine conjugate, along with other atrazine metabolites, is filtered from the blood in the glomeruli of the kidneys. In the renal tubules, the GS-atrazine undergoes further enzymatic modification. The glutamic acid and glycine residues are sequentially cleaved from the glutathione moiety by enzymes such as γ-glutamyl transpeptidase and dipeptidases, which are present in the brush border of the kidney tubules. This process leaves a cysteine conjugate of atrazine.
Finally, the cysteine conjugate is acetylated by the enzyme N-acetyltransferase, also within the kidney cells, to form the final product, this compound (N-acetyl-S-(atrazine)cysteine). This final mercapturate is then readily excreted in the urine.
Therefore, the hepatic and renal systems represent a coordinated pathway for the detoxification and elimination of atrazine. The liver initiates the process by forming the glutathione conjugate, and the kidneys complete the transformation to the mercapturate and excrete it from the body. This collaborative processing is essential for minimizing the potential toxicity of atrazine.
Role of Cytochrome P450 Enzymes in Initial Atrazine Dealkylation
The initial metabolic transformation of atrazine, which precedes and occurs in parallel with glutathione conjugation, is primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes. These enzymes are predominantly located in the liver and are responsible for the Phase I metabolism of a vast array of xenobiotics, including atrazine.
The primary role of CYP450 enzymes in atrazine metabolism is N-dealkylation. This process involves the oxidative removal of the ethyl and isopropyl groups attached to the amino groups of the triazine ring. The dealkylation of atrazine results in the formation of several key metabolites, including deethylatrazine (DEA), deisopropylatrazine (DIA), and the further dealkylated product, diaminochlorotriazine (DACT).
The dealkylated metabolites, such as DEA and DIA, are themselves subject to further metabolism. They can undergo a second dealkylation step to form DACT, or they can be conjugated with glutathione to form mercapturate derivatives. Therefore, the initial dealkylation of atrazine by CYP450 enzymes generates a pool of metabolites that can then enter the mercapturate formation pathway.
Glutathione Conjugation and Renal Processing for Excretion
The formation of this compound is a multi-step enzymatic process initiated by the conjugation of the parent atrazine molecule with glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine. This initial step is critical for detoxifying atrazine by increasing its water solubility and marking it for elimination from the body.
Glutathione Conjugation:
The conjugation of atrazine with glutathione is catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). oup.com This reaction involves the nucleophilic attack of the sulfur atom of glutathione on the electrophilic carbon atom of atrazine, displacing the chlorine atom from the triazine ring to form an atrazine-glutathione conjugate (GS-atrazine). nih.govnih.govscinito.aiucanr.edunih.gov While this detoxification mechanism is well-documented in plants like corn (Zea mays) nih.govnih.govscinito.ainih.gov, it is also a significant route of biotransformation in mammals. oup.comtandfonline.com
Table 1. Specific Activity of Glutathione S-Transferases (GSTs) in Atrazine Conjugation
| Enzyme/Tissue Source | Species | Specific Activity |
|---|---|---|
| Recombinant hGSTP1-1 | Human | 7.1 nmol/min/mg protein |
| Recombinant mGSTP1-1 | Mouse | 7.3 nmol/min/mg protein |
| Pooled Liver Cytosol | Human | 3.0 pmol/min/mg protein |
| Pooled Liver Cytosol | Mouse | 282.3 pmol/min/mg protein |
Renal Processing for Excretion:
Following its formation, primarily in the liver, the GS-atrazine conjugate is transported to the kidneys for further processing and ultimate excretion. nih.govresearchgate.net Due to its size, the GS-atrazine conjugate itself is rarely excreted directly in the urine. nih.gov Instead, it undergoes a series of catabolic reactions known as the mercapturic acid pathway. nih.gov This pathway is crucial for converting the glutathione conjugate into a smaller, more easily excretable molecule. The kidney, particularly the proximal tubules, is well-equipped for this process due to the high activity of specific enzymes on the brush border of the tubular epithelial cells. nih.govnih.gov
The renal processing of the GS-atrazine conjugate occurs in three main enzymatic steps:
Removal of Glutamic Acid: The process begins with the enzyme γ-glutamyltransferase (GGT), which cleaves the γ-glutamyl moiety from the GS-atrazine conjugate, leaving a cysteinylglycine (B43971) S-conjugate. nih.gov
Removal of Glycine: Subsequently, various dipeptidases act on the cysteinylglycine S-conjugate to remove the glycine residue, resulting in the formation of the atrazine-cysteine conjugate (S-(4-ethylamino-6-isopropylamino-1,3,5-triazin-2-yl) cysteine). nih.gov
N-Acetylation: In the final step, the atrazine-cysteine conjugate is N-acetylated by the enzyme N-acetyltransferase (NAT). nih.gov This reaction adds an acetyl group to the amino group of the cysteine residue, forming the final product, N-acetyl-S-[4-(ethylamino)-6-[(1-methylethyl)amino]-1,3,5-triazin-2-yl]-L-cysteine, which is commonly known as this compound. nih.govnih.gov
The resulting this compound is a water-soluble compound that is efficiently eliminated from the body via urine. nih.gov Its presence in urine is a clear and specific indicator of exposure to the parent atrazine compound, making it a valuable biomarker in human exposure assessment studies. oup.com
Atrazine Mercapturate As a Biomarker of Exposure
Methodological Advancements in Atrazine (B1667683) Mercapturate Detection
Significant progress has been made in the analytical methods used to detect and quantify atrazine mercapturate in biological matrices, enhancing the accuracy and sensitivity of exposure assessments. These advancements have been crucial for both research and regulatory monitoring.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) has emerged as a highly specific and sensitive method for the determination of this compound in urine. cdc.gov This technique offers robust and reliable quantification, making it a gold standard for biomonitoring studies. nih.govresearchgate.net
Recent developments in HPLC-MS/MS methodology have focused on improving sample throughput and detection limits. One improved method incorporates offline mixed-mode reversed-phase/cation-exchange solid-phase extraction, which has been shown to dramatically increase the recovery of atrazine metabolites and reduce matrix effects during analysis. nih.govresearchgate.net This approach improved the extraction recovery of some metabolites to over 80% and lowered the limits of detection to the range of 0.05-0.19 ng/mL. nih.govresearchgate.net Another advancement is the development of a two-dimensional HPLC (2D-HPLC) system coupled with isotope dilution tandem mass spectrometry, which allows for the simultaneous measurement of atrazine and eleven of its metabolites, including this compound. nih.gov This comprehensive method is particularly valuable for toxicological studies in experimental animals and can be adapted for assessing occupational exposure. nih.gov
A novel liquid chromatography-mass spectrometry (LC-MS) method utilizing online solid-phase extraction (SPE) with Oasis HLB columns and column switching has also been developed. nih.gov This method, which uses a stable-isotope internal standard, demonstrates improved sensitivity with a limit of quantification of 0.05 ng/mL, surpassing many previously published LC-MS methods for this compound. nih.gov
Interactive Table: Comparison of HPLC-MS/MS Methods for this compound Detection
| Method | Key Features | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
|---|---|---|---|
| Offline SPE-HPLC-MS/MS | Mixed-mode reversed-phase/cation-exchange SPE | 0.05-0.19 ng/mL (LOD) | nih.govresearchgate.net |
| 2D-HPLC-MS/MS | Strong cation exchange and reversed-phase separation | 1-5 µg/L (LOD) for occupational studies; 0.1-0.5 µg/L with offline SPE | nih.gov |
| Online SPE-LC-MS | Oasis HLB online SPE, column switching | 0.05 ng/mL (LOQ) | nih.gov |
| HPLC-MS/MS | Turbo ion spray (electrospray) ionization | 0.2 ng/mL (LOD) | nih.govresearchgate.net |
Enzyme-Linked Immunosorbent Assay (ELISA) represents a cost-effective and high-throughput alternative for screening this compound in a large number of samples. nih.gov The development of ELISAs for atrazine and its metabolites has been a focus of research to facilitate large-scale biomonitoring studies. nih.gov
Validation studies have shown a good correlation between ELISA and HPLC-MS/MS methods, particularly when samples are pre-treated to minimize matrix interference. nih.gov The elimination of interfering substances in urine through solid-phase extraction (SPE) prior to ELISA analysis can result in a tenfold improvement in the sensitivity of the assay for this compound. nih.gov One study found a high correlation (R²=0.917) between data obtained by an ELISA with SPE pre-treatment and an LC-MS method when analyzing urine samples from farmers. nih.gov
However, the sensitivity and specificity of ELISA methods can be variable. One study comparing different analytical methods found that an this compound in urine ELISA was 48% sensitive and 91% specific when compared to gas chromatography-mass spectrometry (GC-MS) as the gold standard. nih.gov Another study comparing immunoassay and HPLC-MS/MS found that while the methods were moderately correlated, the immunoassay consistently yielded higher geometric mean estimates, suggesting a potential for upward bias. cdc.gov
Solid-phase extraction (SPE) is a critical step in the sample preparation process for the analysis of this compound, serving to concentrate the analyte and remove interfering components from the biological matrix. nih.govyoutube.com Various SPE sorbents and techniques have been evaluated to optimize the recovery and purity of the analyte prior to instrumental analysis. nih.govscielo.org.mxnih.gov
For instance, the use of mixed-mode SPE, which combines reversed-phase and cation-exchange mechanisms, has been shown to be highly effective. nih.govresearchgate.netnih.gov One study found that a mixed-mode MCX SPE system provided good recoveries (82%) of this compound from spiked urine samples for ELISA analysis. nih.gov In contrast, a reverse-phase HLB phase was found to be less compatible with the immunochemical method. nih.gov For LC-MS analysis, online SPE with Oasis HLB has proven to be an effective approach. nih.gov
The choice of SPE format, such as cartridges or 96-well plates, depends on the sample volume and the desired throughput. youtube.com The fundamental steps of SPE—conditioning, loading, washing, and eluting—are carefully optimized to ensure maximum recovery of this compound while minimizing the co-extraction of matrix interferences. youtube.com
The analytical sensitivity and limits of detection (LODs) for this compound are crucial parameters that determine the ability of a method to detect low levels of exposure. These parameters vary depending on the analytical technique employed and the biological matrix being analyzed.
HPLC-MS/MS methods generally offer the lowest detection limits. As mentioned, an improved offline SPE-HPLC-MS/MS method achieved LODs of 0.05-0.19 ng/mL in urine. nih.govresearchgate.net An online SPE-LC-MS method reported a limit of quantification (LOQ) of 0.05 ng/mL. nih.gov Another study utilizing HPLC-MS/MS for the analysis of agricultural workers' urine reported an LOD of 0.2 ng/mL for this compound. nih.govresearchgate.net
In contrast, ELISA methods, while offering high throughput, may have higher detection limits. One study noted that when assessing exposure to atrazine by measuring its urinary mercapturic acid metabolite, general population data indicated that less than 5% of the population was exposed, with a limit of detection of less than 0.8 ng/mL. nih.govresearchgate.net The National Health and Nutrition Examination Survey (NHANES) reported urinary levels of this compound below the limit of detection of 0.3 µg/L for the U.S. population between 2001 and 2002. cdc.gov
Quantitative Assessment of Human Exposure via this compound Biomonitoring
Biomonitoring of this compound in urine provides a quantitative measure of absorbed atrazine dose, making it an invaluable tool for assessing human exposure in various populations.
Agricultural workers who apply atrazine-containing herbicides represent a population with a high potential for occupational exposure. cdc.gov Numerous studies have utilized this compound as a biomarker to quantify exposure levels in this group.
A study of agricultural workers in Croatia collected spot urine samples at the beginning and end of a workday, as well as 12 hours after exposure ended. nih.govresearchgate.net While atrazine itself was not detected in any of the 27 urine samples, this compound was found in approximately one-third of the pre-exposure samples and in all post-exposure samples. nih.govresearchgate.net The mass concentrations of this compound in post-exposure samples ranged from 0.3 to 10.4 ng/mL (0.3 to 8.0 µg/g of creatinine). nih.govresearchgate.net These levels were comparable to those reported for U.S. farmers after a single field application of atrazine. nih.govresearchgate.net
Another study involving farm families in Iowa found that farmers had significantly higher geometric mean urinary this compound values than non-farming controls during the planting season (1.1 vs.
Interactive Table: this compound Levels in Occupationally Exposed Populations
| Population | Sample Type | This compound Concentration | Key Finding | Reference |
|---|---|---|---|---|
| Agricultural Workers (Croatia) | Post-exposure urine | 0.3 to 10.4 ng/mL (0.3 to 8.0 µg/g creatinine) | Concentrations were comparable to U.S. farmers after a single application. | nih.govresearchgate.net |
| Corn Farmers (Iowa, USA) | Urine during planting season | Geometric Mean: 1.1 µg/g creatinine | Levels were significantly higher than in non-farming controls and correlated with the amount of atrazine applied. | nih.gov |
These studies underscore the utility of this compound as a specific biomarker for quantifying recent occupational exposure to atrazine and for evaluating the effectiveness of protective measures.
Assessment in General Populations and Specific Subgroups (e.g., Children, Urban Populations)
The assessment of this compound in urine serves as a specific indicator of recent exposure to the parent compound, atrazine. However, studies across various populations reveal significant differences in detection frequencies and concentrations.
In the general population of the United States, exposure to atrazine, as measured by its mercapturate metabolite, appears to be low. Data from the National Health and Nutrition Examination Survey (NHANES) for 2001-2002 showed that urinary levels of this compound were below the limit of detection of 0.3 µg/L. cdc.gov Another assessment indicated that less than 5% of the general population showed exposure to atrazine-related chemicals when using this compound as the biomarker. nih.govresearchgate.netnih.gov
Urban populations, compared to those in agricultural areas, are expected to have lower exposure. While direct comparisons of this compound in urban versus rural populations are not detailed in the provided research, the primary exposure routes for the general population are through contaminated drinking water, especially in agricultural regions. cdc.govnih.gov For instance, a study in south-central Quebec found atrazine to be one of the most frequently detected contaminants in the drinking water of both smaller rural and larger urban communities, suggesting a potential exposure pathway for urban populations as well. researchgate.net
Detection of this compound in U.S. Children
| Study/Survey | Population | Number of Participants | Detection Rate |
|---|---|---|---|
| Minnesota Study 1 | Children | 102 | 2.9% (3 of 102) |
| Minnesota Study 2 | Children | Not specified | 0% |
| NHANES (1999-2000) | Children (6-19 years) | >1,000 | 0% |
Longitudinal Studies and Temporal Dynamics of Urinary this compound Excretion
Longitudinal studies, which involve repeated measurements over time, are crucial for understanding the temporal dynamics of this compound excretion, particularly in occupationally exposed groups like farmers and agricultural workers. These studies demonstrate a clear pattern of excretion that correlates with the timing of atrazine application.
A longitudinal study of Iowa corn farmers tracked urinary this compound levels at six time points throughout a year. nih.gov The results showed that levels varied significantly, peaking during the planting season and the early growing period when atrazine is typically applied. nih.gov Levels were substantially lower before planting, during the late growing period, at harvest, and in the off-season. nih.gov
Similarly, a study of agricultural workers in Croatia collected urine samples at the beginning of a workday, at the end of the workday, and 12 hours after exposure ended. researchgate.netnih.gov While atrazine itself was not detected in any samples, this compound was found in about a third of pre-exposure samples and in all post-exposure samples. researchgate.netnih.gov The concentrations ranged from 0.3 to 10.4 ng/mL. researchgate.netnih.gov Interestingly, the study found no significant difference in metabolite concentrations between samples taken at the end of the workday and those taken 12 hours later, indicating a rapid excretion phase that persists for at least half a day post-application. researchgate.netnih.gov
These findings underscore the episodic nature of atrazine exposure and highlight that the timing of urine sample collection is critical for accurately assessing exposure in agricultural settings. nih.govresearchgate.netnih.gov
Temporal Variation of this compound in Iowa Farmers
| Study Time Point | Exposure Period | Urinary this compound Levels |
|---|---|---|
| T1 | Enrollment (Pre-Planting) | Low |
| T2 | Planting | Peak |
| T3 | Early Growing Period | Peak |
| T4 | Late Growing Period | Low |
| T5 | Harvest | Low |
| T6 | Off-Season | Low |
Interpretation and Limitations of this compound as a Sole Biomarker
Short Detection Window Post-Exposure
A significant limitation of using this compound as a biomarker is its short detection window. Atrazine is rapidly metabolized and eliminated from the body, primarily through urine. cdc.gov Multiple sources confirm that this compound is typically detectable in urine for only 24 to 48 hours following an exposure event. cdc.govepa.gov
This rapid clearance means that the absence of this compound in a urine sample does not necessarily signify a lack of exposure; it may simply indicate that the exposure did not occur within the preceding one to two days. cdc.govepa.gov Consequently, this compound is a biomarker of recent exposure only and cannot be used to assess chronic or long-term exposure patterns. epa.gov This limitation is particularly relevant when interpreting results from large-scale biomonitoring studies, such as NHANES, where a single spot urine sample may not capture the episodic exposures common in both the general and occupational populations. epa.gov
Need for Multi-Metabolite Profiling for Comprehensive Exposure Classification
Relying solely on this compound can lead to a significant underestimation of the total exposure to atrazine and its related compounds. nih.govresearchgate.netnih.gov Atrazine metabolism is a complex process that results in numerous metabolites, including those formed through N-dealkylation and hydroxylation, in addition to the mercapturic acid pathway. nih.govresearchgate.net Research has shown that measuring a panel of metabolites is necessary for a comprehensive and accurate classification of exposure. nih.govresearchgate.netnih.gov
Studies comparing different exposure scenarios (high occupational, low, and environmental) found that diaminochlorotriazine (B1259301) (DACT) was often the predominant urinary metabolite detected, not this compound. nih.govresearchgate.netnih.gov For instance, in a study of individuals with environmental exposure, DACT accounted for 77% of the detected metabolites, while this compound accounted for only 2%. nih.gov In a high-exposure group of turf applicators, DACT and desethylatrazine (DEA) were the most prevalent metabolites, at 51% and 31% respectively, with this compound contributing only 12%. nih.gov Therefore, to accurately assess exposure to all atrazine-related chemicals, multiple urinary metabolites must be measured. nih.govresearchgate.netnih.gov
Implications of Variable Metabolic Profiles for Exposure Assessment
The profile of urinary metabolites can vary greatly among individuals and depending on the exposure scenario, further complicating the use of a single biomarker. nih.govresearchgate.netnih.gov Studies have demonstrated large inter-person variability in the proportions of different atrazine metabolites, even within the same exposure category. nih.govresearchgate.netnih.gov This suggests that individual differences in metabolism, potentially influenced by genetic factors or other exposures, play a significant role in how atrazine is processed. nih.govresearchgate.netnih.gov
For example, while some human studies identified this compound as the predominant metabolite, others found DACT to be primary. nih.gov This variability means that one metabolite alone cannot serve as a reliable surrogate for total atrazine exposure across different people and situations. nih.govresearchgate.net The dramatic difference in metabolite profiles based on the exposure scenario (e.g., occupational vs. environmental) implies that the route and magnitude of exposure may also influence metabolic pathways. nih.govnih.gov This variability underscores the necessity of a multi-analyte approach to avoid misclassifying individuals' exposure levels. nih.govresearchgate.net
Average Contribution of Metabolites to Total Atrazine Exposure
| Exposure Category | This compound (AM) | Diaminochlorotriazine (DACT) | Desethylatrazine (DEA) |
|---|---|---|---|
| High (Turf Applicators) | 12% | 51% | 31% |
| Lower | 6% | 28% | 33% |
| Environmental | 2% | 77% | 15% |
Correlation between External Atrazine Exposure and Internal this compound Levels
There is a clear positive correlation between external, occupational exposure to atrazine and the internal levels of its urinary metabolite, this compound. While this compound is rarely detected in the general population, it is frequently found in the urine of individuals who work directly with the herbicide, such as farmers and pesticide applicators. cdc.govresearchgate.netnih.govnih.gov
Studies of agricultural workers consistently show detectable, and often elevated, levels of this compound in urine following application activities. researchgate.netnih.gov For example, a study of Croatian agricultural workers found that while pre-exposure levels were low or non-detectable, all workers had quantifiable levels of this compound in their urine at the end of the workday and 12 hours later. nih.gov The post-exposure concentrations measured were comparable to those reported for U.S. farmers after a single field application. nih.gov
Furthermore, the temporal dynamics observed in longitudinal studies, where urinary this compound levels in farmers peak during planting and application seasons, directly link the external exposure activity to internal biomarker levels. nih.gov While a precise quantitative correlation from these studies is not provided, the evidence strongly supports that urinary this compound concentration is a responsive, albeit short-lived, indicator of direct, external exposure to atrazine. It is important to note, however, that the measurement of this compound provides an unambiguous confirmation of exposure specifically to the parent atrazine compound, unlike N-dealkylated metabolites which are not compound-specific. researchgate.netnih.gov
Toxicological and Health Implications of Atrazine Mercapturate
Detoxification Pathway vs. Intrinsic Toxicological Activity of Atrazine (B1667683) Mercapturate
Atrazine mercapturate is recognized primarily as a detoxification product of the widely used herbicide, atrazine. healthmatters.io In mammals, atrazine is metabolized in the liver, where it can undergo conjugation with glutathione (B108866) (GSH), a critical molecule in cellular detoxification processes. tandfonline.com This reaction is catalyzed by the enzyme glutathione S-transferase (GST), specifically the Pi class enzyme hGSTP1-1 in humans. nih.govoup.com This process attaches glutathione to the atrazine molecule, forming a glutathione conjugate. nih.gov This conjugate is then further processed in the body and ultimately excreted in the urine as this compound. tandfonline.comoup.com The formation of this mercapturate is a key pathway for eliminating atrazine from the body, transforming the parent compound into a more water-soluble form that is easier to excrete. tandfonline.com Consequently, the presence of this compound in urine serves as a direct and unambiguous biomarker confirming exposure to the parent herbicide, atrazine. nih.gov
While this compound is largely considered a product of detoxification, research into its own potential toxicological activity is not as extensive as that for the parent compound, atrazine. The majority of human health studies focus on the effects of atrazine exposure, using this compound levels simply to confirm that exposure has occurred. healthmatters.iocdc.govepa.gov
Some studies suggest that relying solely on this compound as a biomarker may underestimate the total exposure to atrazine and its related compounds, as the metabolic profile can vary significantly among individuals and exposure scenarios. This complexity highlights the need for a more comprehensive understanding of all atrazine metabolites and their potential health implications. There is limited direct information regarding whether this compound itself possesses intrinsic biological or toxicological activity. The current body of scientific literature primarily investigates the health effects linked to the parent compound, atrazine, with the role of this compound being that of an exposure indicator.
This compound as an Indicator in Studies of Atrazine-Induced Health Effects
The detection of this compound in urine is a critical tool in toxicological and epidemiological studies. Because it is a specific metabolite, its presence provides clear evidence of atrazine exposure, which is essential for linking the herbicide to potential health outcomes. nih.govnih.gov This biomarker is frequently used to quantify exposure levels in agricultural workers and the general population, allowing researchers to investigate the correlation between atrazine exposure and various health effects, particularly endocrine disruption. nih.govapvma.gov.au
Atrazine is widely implicated as an endocrine-disrupting chemical (EDC) that can interfere with the body's hormonal systems. nih.govbcpp.org Studies in which exposure is confirmed by the presence of metabolites like this compound have revealed that atrazine can alter reproductive function by targeting the neuroendocrine system. nih.govnih.gov The mechanisms underlying these effects are complex and involve modulation of key hormonal pathways, including the hypothalamic-pituitary-ovarian axis and the activity of the enzyme aromatase. bcpp.orgnih.gov
Research has demonstrated that atrazine exposure can disrupt the normal functioning of the hypothalamic-pituitary-gonadal (HPG) axis, which is crucial for regulating reproduction. nih.govnih.gov Atrazine has been shown to affect the hypothalamus, leading to a decrease in the release of gonadotropin-releasing hormone (GnRH). nih.govnih.govoup.com This reduction in GnRH signaling, in turn, suppresses the pituitary gland's release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.govnih.govoup.com The altered levels of these gonadotropins can lead to a cascade of reproductive effects, including disrupted estrous cycles and altered ovarian function. nih.gov Studies in female rats have shown that atrazine exposure can significantly reduce the pre-ovulatory LH surge, a critical event for ovulation. nih.govoup.com
| Study Focus | Animal Model | Key Findings on HPO Axis | Reference |
|---|---|---|---|
| GnRH Neuronal Activation and LH/FSH Surges | Ovariectomized Adult Wistar Rats | Atrazine treatment reduced the magnitude of LH and FSH surges, corresponding to a decrease in activated GnRH neurons. | nih.govoup.comresearchgate.net |
| General HPG Axis Disruption | Review of Mammalian, Anuran, and Fish Models | Atrazine exposure leads to decreased GnRH release, resulting in reduced LH and FSH from the pituitary. | nih.govnih.gov |
| HPA Axis Activation | Female Long-Evans Rats | Atrazine and its metabolite DIA acutely increased circulating levels of ACTH, corticosterone, and progesterone, suggesting activation of the hypothalamic-pituitary-adrenal (HPA) axis, which can influence the HPG axis. | oup.com |
| GnRH Pulsatility | Ovariectomized Rats | Atrazine treatment was found to decrease the frequency of LH pulses without altering the pituitary's sensitivity to a GnRH receptor agonist. | oup.com |
One of the most well-documented mechanisms of atrazine's endocrine-disrupting action is its ability to increase the activity of aromatase, the enzyme responsible for converting androgens (like testosterone) into estrogens (like estradiol). bcpp.orgnih.gov This effect is not due to atrazine directly binding to estrogen receptors. nih.gov Instead, atrazine inhibits phosphodiesterase, an enzyme that breaks down cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.govnih.gov This inhibition leads to an accumulation of intracellular cAMP. nih.govnih.govresearchgate.net
The elevated cAMP levels then lead to increased transcription of the aromatase gene (CYP19). nih.gov This process is dependent on the presence of Steroidogenic Factor 1 (SF-1), a nuclear receptor that binds to the aromatase promoter. nih.govnih.govresearchgate.net Atrazine has been shown to bind directly to SF-1, enhancing its ability to activate the aromatase promoter and thereby increasing aromatase expression and subsequent estrogen production. nih.govnih.govresearchgate.net This upregulation of aromatase has been observed in various human cell lines. bcpp.org
| Cell Line/Model | Observed Effect | Proposed Mechanism | Reference |
|---|---|---|---|
| Human Adrenal Carcinoma Cells (H295R) | Increased aromatase expression and activity. | Atrazine-responsiveness is dependent on high expression of SF-1. | nih.govnih.gov |
| Human Ovarian Granulosa Cells (KGN) | Initially non-responsive to atrazine. | Low endogenous SF-1 expression; responsiveness was gained after transfection with exogenous SF-1. | nih.govresearchgate.net |
| Rat Pituitary and Testicular Leydig Cells | Increased intracellular cAMP levels. | Atrazine acts as an inhibitor of cAMP-specific phosphodiesterase-4 (PDE4). | nih.govnih.govresearchgate.net |
| Human Placental Cells (JEG3) | Activation of the aromatase promoter in a dose-dependent manner. | ATR activates NR5A nuclear receptors (like SF-1) and elevates cellular cAMP. | plos.org |
Reproductive and Developmental Outcomes Associated with Atrazine Exposure
Exposure to atrazine has been linked to a range of adverse reproductive and developmental outcomes in both human and animal studies. The herbicide's potential to disrupt endocrine function is a key area of concern, with research pointing to effects on pregnancy, pubertal development, and sexual differentiation.
Preterm Delivery and Intrauterine Growth Retardation
Several epidemiological studies have investigated the association between atrazine exposure, primarily through contaminated drinking water, and adverse birth outcomes. Some research suggests a positive association between atrazine exposure and preterm birth. nih.govnih.gov For instance, a study in Kentucky found an increased odds of preterm birth for women living in counties with the highest atrazine exposure levels compared to those in the lowest exposure group. nih.govnih.gov The odds ratios in this study ranged from 1.20 to 1.26, depending on the exposure assessment method used. nih.gov
However, the evidence is not entirely consistent across all studies. While some research has linked maternal exposure to atrazine in drinking water with low fetal weight, other studies have not found a significant association with preterm birth but did report an increase in rates of intrauterine growth retardation. nih.govwikipedia.org For example, a study in Iowa observed an association with an increase in intrauterine growth retardation, and a study in Indiana reported a positive association with small-for-gestational-age births. nih.gov A systematic review of the topic concluded that a causal link between atrazine and adverse pregnancy outcomes was not warranted due to inconsistencies and poor data quality across many of the studies. wikipedia.org
Interactive Data Table: Studies on Atrazine Exposure and Birth Outcomes
| Study/Location | Outcome Measured | Finding | Odds Ratio (95% CI) |
|---|---|---|---|
| Kentucky, USA | Preterm Birth | Positive Association | 1.20 (1.14, 1.27) to 1.26 (1.19, 1.32) |
| Iowa, USA | Preterm Birth | No Association | Not Reported |
| Iowa, USA | Intrauterine Growth Retardation | Positive Association | Not Reported |
| Indiana, USA | Preterm Birth | No Association | Not Reported |
| Indiana, USA | Small-for-Gestational-Age | Positive Association | Not Reported |
Pubertal Development Alterations
Animal studies have indicated that atrazine exposure can lead to alterations in pubertal development, particularly in females. In female rats, exposure to atrazine has been shown to cause delays or other changes in the onset of puberty. wikipedia.org One study found that atrazine treatment in female rats from postnatal day 21 to 45 resulted in a decrease in uterine weight and an increase in the age of vaginal opening, a marker of puberty. nih.gov The delay in vaginal opening was hypothesized to be mediated through both gestational and lactational exposure to atrazine. iaea.org
In contrast, the effects on male pubertal development have been more conflicting. wikipedia.org Some studies have observed delays in preputial separation, an indicator of puberty in male rats, at high doses of atrazine. oup.com However, this effect appeared to be at least partially linked to decreased food consumption and body weight at these high doses. oup.com Other research has not found consistent effects on male reproductive development.
Amphibian Demasculinization
A significant body of research has focused on the effects of atrazine on amphibians, with multiple studies reporting demasculinization of male frogs at environmentally relevant concentrations. wikipedia.orgnih.gov Landmark research demonstrated that exposure to atrazine could induce hermaphroditism in male African clawed frogs (Xenopus laevis), causing them to develop both male and female sexual characteristics. nih.govpnas.org This research suggested that atrazine may induce the enzyme aromatase, which promotes the conversion of testosterone (B1683101) to estrogen. nih.govpnas.org
Carcinogenicity Research and this compound Relevance
The potential carcinogenicity of atrazine has been a subject of extensive research and regulatory scrutiny. While its primary metabolite, this compound, is a key biomarker of exposure, carcinogenicity studies have predominantly focused on the parent compound, atrazine.
Mammary Tumorigenesis in Animal Models
Studies in specific strains of rats have shown a link between high-dose atrazine exposure and the development of mammary tumors. nih.gov In female Sprague-Dawley (SD) rats, atrazine administration led to a decreased latency and/or an increased incidence of combined mammary adenocarcinoma and fibroadenoma tumors. nih.gov However, this effect was not observed in female Fischer-344 rats or in three different strains of mice, suggesting a species- and strain-specific effect. nih.govinchem.org
The proposed mode of action for mammary tumor development in SD rats involves atrazine's impact on the hypothalamic-pituitary-gonadal axis, leading to hormonal imbalances. inchem.orgnih.gov It is hypothesized that atrazine accelerates age-related endocrine changes in this particular rat strain. researchgate.net Research has also explored atrazine's potential to enhance the growth of chemically-induced mammary tumors in ovariectomized rats, a model relevant to postmenopausal breast cancer. nih.gov
Interactive Data Table: Atrazine and Mammary Tumors in Animal Models
| Animal Model | Tumor Type | Effect of Atrazine |
|---|---|---|
| Sprague-Dawley Rats | Adenocarcinoma & Fibroadenoma | Decreased latency and/or increased incidence |
| Fischer-344 Rats | Mammary Tumors | No effect on incidence |
| Mice (3 strains) | Mammary Tumors | No effect on incidence |
Assessment of Human Carcinogenicity (IARC Classification)
The International Agency for Research on Cancer (IARC), a part of the World Health Organization, has evaluated the carcinogenicity of atrazine. Based on the available evidence, IARC has classified atrazine in Group 3: Not classifiable as to its carcinogenicity to humans . wikipedia.orginchem.orgnih.govwho.int
This classification reflects inadequate evidence of carcinogenicity in humans and sufficient evidence in experimental animals, with strong evidence that the mechanism of tumor formation in animals is not relevant to humans. inchem.orgwho.int The IARC working group concluded that the mammary tumors observed in Sprague-Dawley rats are due to a non-DNA-reactive, hormonally mediated mechanism that is specific to that strain and not applicable to humans. inchem.orgwho.int While some epidemiological studies have explored potential associations between atrazine and certain cancers in humans, the results have been inconsistent and have not established a causal link. nih.govnih.gov
Immunological and Neurological Effects Research in Relation to Atrazine Exposure
Exposure to atrazine, a widely used herbicide, has been linked to potential disruptions of the immune and nervous systems. sapub.orgfrontiersin.org this compound is the major metabolite of atrazine and its measurement in urine is a common biomarker for assessing recent exposure. nih.govepa.gov
Research indicates that atrazine can be directly disruptive to the central nervous system, the endocrine system, and the immune system. sapub.org Animal studies have shown that atrazine exposure can lead to immunotoxicity, primarily immunosuppression. frontiersin.org For instance, subchronic exposure in rats has been shown to decrease resistance to tumor challenges, and in vitro studies with human blood cells noted decreased production of important immune system proteins like interleukin, interferon, and tumor necrosis factor. sapub.org Long-term exposure in rats has been observed to inhibit immune system function, evidenced by a decrease in white blood cells, shifts in T-helper cell populations (Th1, Th2, Th17), and alterations in serum cytokine levels. nih.gov Other studies have noted a reduction in T-lymphocytes and their functions. frontiersin.org In mice, atrazine exposure has been associated with decreased cellularity in the immune system and effects on lymphocyte distribution. nih.gov
From a neurological perspective, atrazine is considered an endocrine-disrupting chemical that primarily targets the neuroendocrine system. mdpi.comnih.gov Studies in rodents suggest that exposure is associated with alterations in the integrity of the basal ganglia nuclei. frontiersin.org A significant area of research has focused on atrazine's effects on dopaminergic pathways. jelsciences.com Exposure has been shown to induce dopaminergic neurotoxicity by disrupting the storage or uptake of dopamine, which can lead to an increase in toxic oxidative metabolites. frontiersin.org In mice, atrazine exposure has been linked to a decrease in the number of dopaminergic neurons. frontiersin.orgjelsciences.com This neurotoxicity is a concern as the pathogenesis of conditions like Parkinson's disease involves the death of dopaminergic neurons due to mechanisms such as mitochondrial dysfunction and oxidative stress. jelsciences.com
Furthermore, recent studies in mice suggest that atrazine exposure can accelerate the aging of certain brain cells, causing them to stop dividing and growing, which could increase the risk of neurodegenerative diseases. usrtk.org This exposure was found to significantly decrease the number of nerve cells and mature nerve cells in the mouse brain. usrtk.org Inhalation of atrazine has also been shown to induce neuroinflammation, oxidative stress, and apoptosis in the brains of both young and aged mice, with the older group showing more susceptibility. nih.gov
Oxidative Stress Markers and this compound Levels
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is a mechanism through which pesticides like atrazine may exert toxic effects. researchgate.netresearchgate.net Several studies have investigated the link between atrazine exposure, using this compound as a biomarker, and various markers of oxidative stress. researchgate.netnih.gov
However, when the analysis was restricted to only those urine samples with detectable levels of this compound (i.e., above the limit of detection), a limited evidence for an association with 8-OHdG was observed. researchgate.netnih.gov This suggests a potential link between atrazine exposure and oxidative DNA damage, although the findings require confirmation in larger studies. nih.gov The study did not find an association between this compound and MDA or 8-isoPGF. nih.gov Laboratory studies in animals have shown associations between atrazine and oxidative stress, but often at very high, acutely toxic doses. nih.gov The generation of ROS from atrazine metabolism is thought to modulate the antioxidant defense system and cause oxidative damage to cellular components. researchgate.netmdpi.com
Below is a data table summarizing the findings from the longitudinal study on the association between urinary this compound and markers of oxidative stress.
| Oxidative Stress Marker | Association with this compound (β estimate) | 95% Confidence Interval (CI) | Finding |
|---|---|---|---|
| Malondialdehyde (MDA) | -0.003 | -0.052, 0.046 | No association observed nih.gov |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | 0.019 | -0.021, 0.059 | No association observed in the main analysis nih.gov |
| 8-OHdG (Restricted Analysis) | Not specified | Not specified | Limited evidence of an association researchgate.netnih.gov |
| 8-isoprostaglandin-F2α (8-isoPGF) | 0.033 | -0.027, 0.093 | No association observed nih.gov |
Environmental Occurrence and Pathways Leading to Atrazine Mercapturate Relevance
Environmental Fate of Atrazine (B1667683) and Formation of its Metabolites in the Environment
The environmental persistence and mobility of atrazine, coupled with its degradation pathways, determine its concentration and form in various environmental compartments, ultimately influencing exposure levels.
Atrazine's persistence in the environment is variable, influenced by factors such as soil type, pH, temperature, and microbial activity. It does not bind strongly to soil particles, which contributes to its mobility and potential for leaching into groundwater. orst.edu
Persistence in Soil: The half-life of atrazine in soil can range from 13 to 261 days. wikipedia.org In a review of 15 field persistence studies, the removal half-life of atrazine in soils ranged from 14 to 109 days, with a median half-life of 39 days. cdc.gov However, under conditions less favorable for degradation, such as in colder climates or less acidic soils, atrazine can be more persistent. orst.edu
Interactive Data Table: Atrazine Half-Life in Different Environmental Conditions
| Environmental Matrix | Condition | Half-Life (Days) |
| Soil | Average | 60-75 orst.edu |
| Soil | Field Studies Range | 14-109 cdc.gov |
| Water | Exposed to Sunlight | 168 orst.edu |
| Water | Without Oxygen | ~578 orst.edu |
| Air | Vapor Phase | ~0.6 (14 hours) orst.edu |
Mobility in Soil: The mobility of atrazine in soil is influenced by its adsorption characteristics, which are often quantified by the organic carbon-water partition coefficient (Koc). A lower Koc value indicates weaker adsorption to soil organic carbon and thus higher mobility. The Koc for atrazine is reported to be 102.32 ml/g. scielo.org.mx The distribution coefficient (Kd), which is also influenced by the fraction of organic carbon in the soil, is another indicator of mobility. scielo.org.mx In a study comparing two soil types, the Kd values were 1.99 for a Regosol and 1.88 for a Calcisol, with the herbicide showing higher mobility in the sandier Regosol. scielo.org.mx
Interactive Data Table: Atrazine Mobility Parameters in Different Soil Types
| Soil Type | Organic Carbon (%) | Kd (ml/g) | R (Retardation Factor) | Mobility Potential |
| Regosol | Not Specified | 1.99 | 1.08 | High scielo.org.mx |
| Calcisol | Not Specified | 1.88 | Not Specified | Moderate scielo.org.mx |
| Red-Yellow Latosol (Horizon A) | High | 2.592 | Low | Low awsjournal.org |
| Red-Yellow Latosol (Horizon C) | Low | 0.188 | High | High awsjournal.org |
Persistence in Water: Atrazine is relatively stable in water, with degradation rates decreasing with increasing depth. cdc.gov Its half-life in water can be several months to several years. iastate.edu In surface water, the half-life of atrazine can exceed 200 days. cdc.gov This persistence allows for its transport over long distances in aquatic systems.
Atrazine degrades in the environment through both biotic (microbial) and abiotic (chemical) processes. The primary degradation pathways are N-dealkylation and hydroxylation, leading to the formation of several metabolites. orst.eduwikipedia.org
N-Dealkylation: This process involves the removal of the ethyl or isopropyl side chains from the atrazine molecule. This results in the formation of deethylatrazine (B13485) (DEA) and deisopropylatrazine (B29266) (DIA). orst.edu Further dealkylation can lead to the formation of didealkylatrazine (DDA). iastate.edu Deethylatrazine is a significant degradation product frequently detected in surface and groundwater. usgs.gov
Hydroxylation: In this pathway, the chlorine atom on the triazine ring is replaced by a hydroxyl group, forming hydroxyatrazine (HA). orst.edu This process can occur through both microbial and chemical hydrolysis. cdc.gov Hydroxyatrazine is less mobile and less phytotoxic than the parent atrazine molecule. iastate.edu
These degradation products, particularly DEA and DIA, are often found alongside atrazine in environmental samples and are considered to be of similar toxicological concern. epa.gov
Exposure Routes Leading to Atrazine Mercapturate Formation in Organisms
The formation of this compound in organisms occurs following exposure to atrazine through various routes. The primary routes of exposure for the general population and occupationally exposed individuals are contaminated drinking water and direct contact during application, respectively.
Due to its mobility and persistence, atrazine is a common contaminant of ground and surface water, which serve as sources of drinking water. epa.govthepacker.com The United States Environmental Protection Agency (EPA) has set a maximum contaminant level (MCL) for atrazine in drinking water at 3 parts per billion (ppb). ewg.org However, monitoring data has shown that atrazine levels can exceed this limit, particularly in agricultural regions during the spring and summer months following application. ewg.orgpublicintegrity.org
A report analyzing EPA data from 2003 to 2008 found that yearly average levels of atrazine in drinking water violated the federal standard in communities across Illinois, Indiana, Ohio, and Kansas. publicintegrity.org More recent data from the Environmental Working Group's Tap Water Database indicates that in 2015, atrazine was detected in water systems serving nearly 30 million Americans in 27 states. ewg.org
Interactive Data Table: Atrazine Detections in U.S. Drinking Water (2015)
| State | Number of Water Systems with Detections |
| Texas | 472 ewg.org |
| Kansas | 233 ewg.org |
| Missouri | 160 ewg.org |
| Illinois | 128 ewg.org |
| Ohio | 90 ewg.org |
Individuals involved in the manufacturing, formulation, and application of atrazine are at a higher risk of exposure. cdc.gov The primary routes of occupational exposure are dermal contact and inhalation. ewg.org The National Institute for Occupational Safety and Health (NIOSH) provides safety recommendations for handling atrazine to minimize exposure. cdc.gov Studies have shown that agricultural workers who apply atrazine have a higher incidence of pesticide poisoning compared to nonagricultural workers. beyondpesticides.org While specific permissible exposure limits are established by agencies like OSHA, the actual exposure levels can vary depending on the tasks performed, the use of personal protective equipment, and environmental conditions.
Ecological Implications of Atrazine Exposure and Metabolite Presence
The extensive use of atrazine in agriculture leads to its inevitable dispersal into aquatic and terrestrial ecosystems through runoff and leaching. This contamination results in the exposure of numerous non-target species to atrazine and its various breakdown products, including the precursors to this compound. While this compound itself is primarily formed within organisms as a detoxification product, its presence signifies exposure to atrazine, which has well-documented ecological consequences. The biological activity of atrazine's chlorinated metabolites is often similar to that of the parent compound, posing a continued risk to wildlife.
The ecological impact of atrazine is most pronounced in aquatic environments, where it can disrupt entire ecosystems. The herbicide is known to be toxic to a wide range of non-target organisms, including fish, amphibians, and invertebrates, which are vital components of the aquatic food web.
Fish: Studies have demonstrated that atrazine exposure can lead to significant reproductive issues in fish. For instance, in fathead minnows, atrazine has been shown to reduce spawning and lower egg production within weeks of exposure. Research on zebrafish has revealed that exposure to atrazine can result in swollen abdomens and a failure to breed successfully. These effects disrupt normal reproductive cycles and can lead to population declines.
Research Findings on the Impact of Atrazine on Fish
| Organism | Atrazine Concentration | Observed Effects | Source |
|---|---|---|---|
| Fathead Minnow (Pimephales promelas) | Up to 50 µg/L | Reduced egg production, reduced spawning, abnormalities in reproductive tissues. | |
| Zebrafish (Danio rerio) | 30 µg/L (ppb) | 5% of females developed swollen abdomens; exposed females were unsuccessful at breeding. | |
| Zebrafish (Danio rerio) | 0.3 and 3 µg/L (ppb) | Significant increase in head width compared to total body length. |
Amphibians: Amphibians are particularly vulnerable to atrazine. Exposure to ecologically relevant concentrations has been linked to developmental and reproductive abnormalities. Studies on frogs have shown that atrazine can lead to a reduction in body mass and size at metamorphosis, as well as longer larval periods. One of the most significant documented effects is the potential for atrazine to act as an endocrine disruptor, causing demasculinization and complete feminization in male frogs, which can severely impact the reproductive capacity of wild populations.
Research Findings on the Impact of Atrazine on Amphibians
| Organism | Atrazine Concentration | Observed Effects | Source |
|---|---|---|---|
| Leopard Frog (Rana pipiens) | 200 and 2,000 µg/L | 5% shorter and 10% lower body mass at metamorphosis compared to controls. | |
| Leopard Frog (Rana pipiens) | 2,000 µg/L | Larval period was 5% longer compared to the 200 µg/L group. | |
| African Clawed Frog (Xenopus laevis) | Ecologically relevant concentrations | Chemical castration, demasculinization, and complete feminization of genetic males. |
Invertebrates: Aquatic invertebrates form the base of many food webs, and their populations are significantly impacted by atrazine contamination. The herbicide is considered highly toxic to freshwater invertebrates and very highly toxic to their marine counterparts. For example, atrazine exposure can cause embryo abnormalities in Daphnia magna (water fleas) and can negatively affect the hepatopancreas—a vital organ for detoxification and nutrient storage—in crayfish. The decline of invertebrate populations due to atrazine toxicity can have cascading effects, reducing the food supply for fish and other predators.
Research Findings on the Impact of Atrazine on Aquatic Invertebrates
| Organism | Atrazine Concentration | Observed Effects | Source |
|---|---|---|---|
| Freshwater Invertebrates | General | Considered highly toxic. | |
| Marine Invertebrates | General | Considered very highly toxic. | |
| Crayfish (Faxonius virilis) | As low as 10 µg/L (ppb) | Structural changes and DNA damage in the hepatopancreas. | |
| Amphipod (Diporeia spp.) | Chronic Exposure (21 days) | Demonstrated high sensitivity to atrazine and its metabolites compared to other amphipods. |
Bioaccumulation refers to the process by which chemicals are taken up by an organism from the environment and accumulate in its tissues at concentrations higher than the surrounding medium. The potential for bioaccumulation is a critical factor in assessing the long-term risk of a chemical.
Research indicates that atrazine has a slight tendency to bioaccumulate in some aquatic organisms but is generally considered to have a low potential for significant accumulation or magnification in the food chain. The half-life of atrazine in vertebrate animals is typically less than 72 hours, indicating that it is metabolized and excreted relatively quickly. This rapid biotransformation, which includes the formation of this compound, limits its retention in tissues. While some lipophilic (fat-soluble) herbicides can accumulate in fatty tissues, atrazine's properties and metabolic pathways in organisms prevent it from persisting and building up to high levels.
Bioaccumulation Potential of Atrazine
| Organism Group | Finding | Source |
|---|---|---|
| Aquatic Organisms (general) | Slight tendency to bioaccumulate in some invertebrates and fish. | |
| Aquatic Ecosystems | Bioaccumulation is limited, and food chain biomagnification is negligible. | |
| Vertebrate Animals | Half-time persistence is less than 72 hours. |
Research Methodologies and Analytical Approaches
Analytical Chemistry Techniques for Atrazine (B1667683) Mercapturate Determination
Accurate determination of atrazine mercapturate in biological matrices is fundamental for exposure assessment and metabolic studies. The primary methods employed are based on chromatography coupled with mass spectrometry and immunochemical assays.
High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a highly specific and sensitive method for the determination of this compound. cdc.gov This technique separates the analyte from complex matrices, and MS/MS provides definitive identification and quantification.
Development in this area has focused on improving sensitivity, reducing analysis time, and increasing throughput. For instance, an improved method combining solid-phase extraction (SPE) with HPLC-MS/MS allows for the measurement of this compound and other atrazine metabolites in urine with limits of detection (LOD) ranging from 0.05 to 0.19 ng/mL and a total runtime of 18 minutes. nih.govresearchgate.net The use of online SPE-HPLC-MS/MS further automates the process, making it suitable for large-scale sample analyses. nih.govnih.gov This online approach can achieve a limit of quantification for this compound as low as 0.05 ng/mL. nih.gov Quantification is typically achieved using isotope dilution calibration, where a stable-isotope labeled internal standard is added to the sample, ensuring high accuracy and precision. nih.govnih.gov While HPLC-MS/MS is considered a definitive method due to its high specificity, it is also more costly and time-consuming compared to other techniques. cdc.gov
| Method | Key Features | Limit of Detection (LOD) / Quantification (LOQ) | Reference |
|---|---|---|---|
| SPE-HPLC-MS/MS | Offline mixed-mode reversed-phase/cation-exchange SPE; 18-minute runtime. | 0.05-0.19 ng/mL (LOD) | nih.gov |
| Online SPE-HPLC-MS/MS | Measures nine atrazine-related metabolites; isotope dilution quantification. | 0.1 to 1 ng/mL (LOD) | nih.gov |
| Online SPE-LC-MS | Utilizes Oasis HLB online-SPE and a stable-isotope internal standard. | 0.05 ng/mL (LOQ) | nih.gov |
| HPLC-MS/MS | Used in a comparative study with immunoassays. | 0.026 µg/L (LOD) | cdc.gov |
Enzyme-linked immunosorbent assays (ELISAs) represent a faster and more cost-effective alternative for the detection of this compound. cdc.gov These methods are based on the specific recognition of the target molecule by antibodies. eurofins-technologies.com A competitive ELISA format is typically used, where this compound in the sample competes with a labeled form of the compound for a limited number of antibody binding sites. eurofins-technologies.com The resulting signal is inversely proportional to the concentration of this compound in the sample. eurofins-technologies.com
The development of ELISAs for this compound has focused on improving sensitivity and selectivity through rational hapten design and optimization of assay conditions. nih.gov A developed assay demonstrated high sensitivity with a 50% inhibition concentration (IC50) of 0.08 µg/L and selectivity for this compound over other atrazine metabolites. nih.gov However, biological samples like urine can introduce matrix effects, which may require sample dilution or purification to mitigate. nih.gov A four-fold dilution of urine samples can achieve a method limit of quantitation of 0.3 µg/L. nih.gov The sensitivity of the ELISA can be improved significantly, by as much as 10-fold, by incorporating a solid-phase extraction (SPE) step to clean up the urine sample before analysis. nih.gov While ELISAs are valuable for screening large numbers of samples, they can be less specific and may result in an upward bias of urinary metabolite levels compared to HPLC-MS/MS. cdc.gov
| Method | Key Features | Performance Metric | Reference |
|---|---|---|---|
| Optimized Polyclonal Antibody ELISA | Selective to this compound over simazine (B1681756) mercapturate. | IC50: 0.08 µg/L; LOQ in diluted urine: 0.3 µg/L | nih.gov |
| ELISA with SPE Cleanup | Mixed-mode MCX SPE gave 82% recovery. | 10-fold sensitivity improvement over previous reports. | nih.gov |
| Comparative ELISA | Compared against HPLC-MS/MS. | LOD: 1.16 µg/L; showed upward bias. | cdc.gov |
Effective sample preparation is critical to remove interferences and concentrate this compound from complex biological matrices like urine and tissues. Solid-phase extraction (SPE) is the most widely used technique for this purpose. cdc.gov
Various SPE sorbents have been evaluated to optimize the extraction of this compound and other metabolites. Offline mixed-mode reversed-phase/cation-exchange SPE has been shown to dramatically increase recovery and sensitivity for subsequent HPLC-MS/MS analysis of urine. nih.govresearchgate.net For analysis by ELISA, a mixed-mode cation exchange (MCX) SPE system provided good recoveries (82%) of this compound. nih.gov Online SPE systems often utilize Oasis HLB cartridges. nih.gov
For tissue samples, a common protocol involves homogenization followed by protein precipitation using a solvent like acetonitrile. nih.gov The supernatant is then evaporated to dryness, and the residue is redissolved in a suitable solvent for LC-MS analysis. This procedure has shown analyte recoveries of 70% or greater from tissue. nih.gov Older methods for urine include liquid-liquid extraction with solvents such as diethyl ether and ethyl acetate. cdc.gov For liver microsomes, extraction with dichloromethane (B109758) has been used prior to HPLC analysis. cdc.gov
| Sample Type | Extraction Method | Key Steps | Subsequent Analysis | Reference |
|---|---|---|---|---|
| Urine | Solid-Phase Extraction (SPE) | Use of mixed-mode reversed-phase/cation-exchange sorbents. | HPLC-MS/MS | nih.gov |
| Urine | Solid-Phase Extraction (SPE) | Use of mixed-mode MCX sorbents. | ELISA | nih.gov |
| Tissues | Protein Precipitation | Homogenization, addition of acetonitrile, centrifugation, evaporation, redissolution. | LC-MS | nih.gov |
| Urine | Liquid-Liquid Extraction | Extraction with diethyl ether and ethyl acetate. | GC | cdc.gov |
Experimental Design in this compound Research
Understanding the formation and effects of this compound requires well-designed experiments using both whole-animal systems and isolated cellular models.
In vivo animal models, primarily rodents such as rats and mice, are crucial for studying the complete metabolic fate of atrazine, including the formation of this compound, and its potential toxicological effects. nih.govnih.gov These studies allow researchers to investigate the absorption, distribution, metabolism, and excretion (ADME) of atrazine and identify its various metabolites in different biological fluids and tissues. nih.gov
Studies in mice have analyzed the disposition of atrazine and its metabolites in urine, plasma, and various tissues following oral administration. nih.gov While some studies have identified this compound as a predominant metabolite in humans, other animal studies have found metabolites like diaminochlorotriazine (B1259301) (DACT) to be more prominent. nih.govnih.govnih.gov For example, one study in C57BL/6 mice found DACT to be the major metabolite detected in urine, plasma, and tissues. nih.gov In monkeys, mercapturic acid conjugates of atrazine and its chlorotriazine metabolites were detected, accounting for a minor fraction of the total dose in urine. epa.gov These species-specific differences in metabolism are an important consideration when extrapolating results to human health. apvma.gov.au Toxicological studies in animals have linked atrazine exposure to various adverse outcomes, including reproductive and developmental effects, providing a basis for investigating the role of specific metabolites in these toxicities. nih.govcdc.gov
| Animal Model | Focus of Study | Key Findings Related to Metabolism | Reference |
|---|---|---|---|
| Male C57BL/6 Mice | Disposition of atrazine and its major metabolites. | DACT was the major metabolite detected in urine, plasma, and tissues. | nih.gov |
| Male Rats | Toxicological effects of atrazine-metolachlor combination. | Demonstrated reproductive damage, highlighting toxicological study design. | nih.gov |
| Monkeys | Metabolism of atrazine. | Mercapturate metabolites (including this compound) accounted for 13.9-19.3% of TRR in early urine samples. | epa.gov |
In vitro systems, including primary cells, cell lines, and subcellular fractions like hepatocytes, are used to investigate the specific mechanisms of atrazine metabolism and toxicity at a cellular level. cdc.gov These models allow for controlled exposure conditions and are valuable for studying species-specific differences in metabolism.
Human Observational and Epidemiological Studies
Human observational and epidemiological studies utilize the measurement of this compound in urine as a biomarker for assessing recent exposure to atrazine. nih.govresearchgate.net This glutathione-derived metabolite is specific to atrazine and is not formed from the degradation of other atrazine-related compounds in the environment. nih.gov However, its short detection window of 24-48 hours post-exposure means it only reflects recent contact. epa.gov
Several studies have quantified this compound levels in various populations to understand exposure patterns and potential health associations. In a small-scale study involving 24 individuals with varying exposure levels (high, low, and environmental), this compound was one of nine metabolites measured. nih.govresearchgate.net The findings revealed that urinary metabolite profiles, including the proportion of this compound, varied significantly among different exposure scenarios and even between individuals within the same group. nih.govresearchgate.net While diaminochlorotriazine (DACT) was often the predominant metabolite, some human studies have identified this compound as the main urinary metabolite. nih.gov
The National Health and Nutrition Examination Survey (NHANES) conducted by the U.S. Centers for Disease Control and Prevention (CDC) included the measurement of this compound in urine. epa.gov In the 1999-2000 survey, this compound was not detected in any of the urine samples from over 1,000 children aged 6 to 19. epa.gov Similarly, data from the 2001-2002 NHANES showed that urinary levels of this compound in the general U.S. population were below the limit of detection of 0.3 µg/L. cdc.gov These findings, however, may be influenced by the short biological half-life of the metabolite. epa.gov
In contrast, a study of agricultural workers in Croatia detected this compound in all post-exposure urine samples, with concentrations ranging from 0.3 to 10.4 ng/mL. researchgate.net This highlights the utility of this biomarker in populations with direct and recent occupational exposure.
Epidemiological research has explored the association between atrazine exposure, sometimes assessed through this compound levels, and various health outcomes. A nested case-cohort study within the French PELAGIE birth cohort found quantifiable levels of atrazine or this compound in 5.5% of urine samples from 579 pregnant women. nih.gov This study investigated the link between prenatal atrazine exposure and adverse birth outcomes. nih.gov Other epidemiological studies have suggested potential, though not always consistent, associations between atrazine exposure and increased risks for conditions such as non-Hodgkin's lymphoma and certain hormone-responsive cancers like breast, ovarian, and prostate cancer. nih.govsapub.org However, the direct causal role of this compound in these associations is an area of ongoing research. One study noted an increased prevalence of poor semen quality among men with urinary concentrations of this compound above the limit of detection, although the study had limitations. regulations.gov
Interactive Data Table: Detection of this compound in Human Observational Studies
| Study/Survey | Population | Sample Size | Detection Frequency | Concentration Range |
| NHANES (1999-2000) | Children (6-19 years) | >1,000 | Not Detected | - |
| NHANES (2001-2002) | General U.S. Population | Not Specified | Below Limit of Detection | < 0.3 µg/L |
| PELAGIE Birth Cohort | Pregnant Women | 579 | 5.5% (Atrazine or this compound) | Not Specified |
| Croatian Agricultural Workers Study | Agricultural Workers | 27 | Detected in all post-exposure samples | 0.3 - 10.4 ng/mL |
| Small-Scale Exposure Study | High, Low, and Environmental Exposure Groups | 24 | Varied by exposure group | Not Specified |
Data Analysis and Statistical Considerations
Approaches for Handling Data Below Detection Limits
In studies measuring this compound, it is common for a significant portion of the collected data to fall below the analytical method's limit of detection (LOD). These "non-detects" or "censored data" present a challenge for statistical analysis. Simply ignoring these values or substituting them with zero or the LOD can introduce bias into the results.
Several statistical approaches have been developed to more appropriately handle left-censored environmental data. Common methods include:
Substitution Methods: This is the simplest approach, where non-detects are replaced with a specific value, such as zero, half the LOD, or the full LOD. While easy to implement, these methods have been shown to perform poorly, potentially leading to inaccurate estimates of variance and biased statistical tests.
Maximum Likelihood Estimation (MLE): This parametric method assumes a particular distribution for the data (e.g., log-normal) and estimates the parameters of that distribution using the available data, including the information that the censored values are below a certain threshold. MLE is considered a more robust method than simple substitution.
Robust Regression on Order Statistics (ROS): This semi-parametric method combines the observed data with values estimated for the non-detects based on a fitted probability distribution. It involves plotting the detected data on a probability plot, fitting a regression line, and then extrapolating this line to estimate the values for the censored observations.
Statistical Models for Exposure-Response Relationships
To evaluate the relationship between exposure to atrazine, as measured by biomarkers like this compound, and health outcomes, researchers employ various statistical models. The selection of a model depends on the study design and the nature of the outcome data.
Logistic Regression: This model is commonly used in case-control and cross-sectional studies to estimate the odds ratio of a binary outcome (e.g., presence or absence of a disease) associated with an exposure. For instance, logistic models have been used to estimate the association between urinary atrazine metabolite concentrations and adverse birth outcomes. nih.gov These models can be adjusted to control for potential confounding variables such as age, lifestyle factors, and co-exposures to other chemicals.
Cox Proportional Hazards Model: In prospective cohort studies where the time to an event (e.g., diagnosis of a disease) is of interest, the Cox proportional hazards model is frequently used. This model can estimate the hazard ratio, which represents the instantaneous risk of the event at a particular time point, associated with an exposure while accounting for censoring (e.g., participants who have not experienced the event by the end of the study). This model has been applied in studies examining the association between pesticide exposure and the incidence of chronic diseases.
Multiple Linear Regression: When the health outcome is a continuous variable (e.g., birth weight, hormone levels), multiple linear regression can be used to model its relationship with exposure levels. This model can assess how the outcome variable changes for each unit increase in the exposure concentration, while adjusting for other relevant factors.
The development of physiologically based pharmacokinetic (PBPK) models is also a critical area of research. researchgate.net These models can help to better understand the internal dose of atrazine and its metabolites, including this compound, in target tissues. By improving the estimation of the biologically effective dose, PBPK models can enhance the accuracy of exposure-response relationships derived from epidemiological data.
Future Directions and Research Gaps
Refinement of Biomonitoring Strategies for Atrazine (B1667683) Mercapturate
Accurate assessment of human exposure to atrazine is fundamental to understanding its potential health implications. While atrazine mercapturate is a key biomarker, a singular focus on this metabolite may provide an incomplete picture.
Current research indicates that relying solely on this compound for biomonitoring likely underestimates population-based exposures to atrazine and its related compounds. nih.gov Studies have revealed that urinary metabolite profiles can vary significantly among individuals and different exposure scenarios. nih.govnih.gov For instance, in some cases, diaminochlorotriazine (B1259301) (DACT) has been identified as the predominant urinary metabolite. nih.gov The metabolism of atrazine is a complex process, potentially resulting in numerous metabolites, including those derived from dealkylation, hydroxylation, and glutathione (B108866) conjugation. nih.govnih.gov
To address this, future research must focus on developing and validating comprehensive multi-metabolite panels. These panels should simultaneously measure a suite of atrazine-related compounds, including:
Dealkylated metabolites (e.g., desethylatrazine, desisopropylatrazine, diaminochlorotriazine)
Hydroxylated metabolites
Glutathione-derived mercapturic acid metabolites (e.g., this compound) nih.govnih.gov
By measuring a broader range of metabolites, researchers can more accurately classify exposure levels and understand the metabolic fate of atrazine in the human body. nih.gov This approach will provide a more robust and nuanced assessment of exposure than single-metabolite measurements.
The advancement of analytical methodologies is crucial for detecting the low concentrations of this compound typically found in the general population. nih.gov While methods like enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-mass spectrometry (LC-MS) are utilized, there is a continuous need for improvement. nih.gov
Future efforts should prioritize:
Enhanced Sensitivity: Innovations such as online solid-phase extraction (SPE) coupled with LC-MS have already demonstrated the ability to improve the limit of quantification for this compound. nih.gov Further refinements are needed to detect even lower exposure levels, which is particularly important for studies of the general population and vulnerable subgroups.
Increased Specificity: Minimizing interference from other urinary components is essential for accurate measurement. nih.gov Developing more specific antibodies for immunoassays and refining chromatographic separation techniques can help ensure that the analytical signal is solely from this compound.
High-Throughput Capabilities: To facilitate large-scale epidemiological studies, methods need to be both sensitive and efficient. Automating sample preparation and analysis will be key to processing the large number of samples required for population-wide biomonitoring.
The table below summarizes key analytical methods and their characteristics for this compound detection.
| Analytical Method | Key Features | Areas for Improvement |
| Enzyme-Linked Immunosorbent Assay (ELISA) | High-throughput potential; cost-effective. | Improved specificity to reduce cross-reactivity; enhanced sensitivity through better sample cleanup (e.g., SPE). nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | High specificity and sensitivity; considered a gold standard. | Development of novel online SPE techniques for better sensitivity; stable-isotope internal standards for improved accuracy. nih.gov |
In-Depth Toxicological Evaluation of this compound Itself
Much of the toxicological research has centered on the parent compound, atrazine. caymanchem.combeyondpesticides.orgnih.gov A significant knowledge gap exists regarding the specific biological activity of its main human metabolite, this compound. It is often assumed that the formation of a mercapturate conjugate represents a detoxification pathway, but this assumption requires rigorous scientific validation.
While atrazine has been associated with endocrine disruption and potential carcinogenic effects in animal studies, the toxicological profile of this compound remains largely uncharacterized. caymanchem.com Future research should directly investigate whether this metabolite is simply an inert end-product or if it retains or possesses any unique biological activity. Studies have suggested that atrazine degradation products that retain their chlorine atom may have biological activity similar to the parent compound. nih.govnih.gov Therefore, it is critical to determine if this compound can interact with biological targets.
Key research questions include:
Does this compound exhibit endocrine-disrupting properties?
Can it induce cellular responses, such as oxidative stress?
Does it have any cytotoxic or genotoxic potential?
Understanding the potential toxicity of this compound requires detailed mechanistic studies at the cellular and molecular levels. Research on the parent compound, atrazine, has shown interactions with proteins like human serum albumin and enzymes such as trypsin, leading to conformational changes and altered activity. mdpi.commdpi.com It has also been shown to disrupt developmental processes by affecting signaling pathways. researchgate.net
Future studies should explore:
Receptor Binding: Investigating whether this compound can bind to nuclear receptors or other cellular targets involved in hormone signaling.
Enzyme Interactions: Assessing the potential for this metabolite to inhibit or otherwise alter the function of key enzymes.
Cellular Pathway Analysis: Determining if exposure to this compound can perturb cellular signaling pathways, leading to adverse outcomes.
The following table outlines potential research approaches for the toxicological evaluation of this compound.
| Research Area | Experimental Approaches | Potential Outcomes |
| Endocrine Activity | In vitro receptor binding assays; reporter gene assays in cell lines. | Determination of estrogenic, androgenic, or other hormonal activities. |
| Cytotoxicity | Cell viability assays (e.g., MTT, LDH) in various human cell lines. | Identification of potential target organs or cell types sensitive to the metabolite. |
| Genotoxicity | Ames test; comet assay; micronucleus test. | Assessment of the potential for DNA damage. |
| Molecular Interactions | Surface plasmon resonance; isothermal titration calorimetry to study binding to proteins. | Elucidation of specific molecular targets and binding affinities. mdpi.commdpi.com |
Cross-Disciplinary Research Initiatives
Addressing the complex issues surrounding atrazine exposure and its potential health consequences requires a departure from siloed research. Integrating knowledge from diverse fields is essential for a comprehensive understanding. For example, collaboration between economists and weed scientists has been used to evaluate the economic and environmental impacts of reducing atrazine use. cambridge.org
Future cross-disciplinary initiatives should bring together experts in:
Analytical Chemistry: To continue developing and refining methods for detecting atrazine and its full spectrum of metabolites.
Toxicology: To elucidate the mechanisms of action of not only atrazine but also its primary metabolites like this compound. caymanchem.com
Epidemiology: To design and conduct large-scale population studies that link robust biomonitoring data (using multi-metabolite panels) with health outcomes.
Environmental Science: To model the environmental fate and transport of atrazine and its degradates, providing context for human exposure patterns.
Public Health: To translate research findings into evidence-based policies and public health interventions aimed at minimizing exposure and protecting vulnerable populations.
By fostering these collaborations, the scientific community can more effectively address the remaining uncertainties regarding the health implications of exposure to atrazine and its metabolites.
Integration of Exposure Assessment with Health Outcome Studies
The integration of biomonitoring data with epidemiological studies is critical for understanding the potential health consequences of atrazine exposure. This compound, a glutathione-derived metabolite, is a useful biomarker for assessing recent human exposure to the parent compound, atrazine. nih.gov However, research indicates that relying solely on this single metabolite may lead to an underestimation of the total exposure to atrazine-related chemicals. nih.gov Studies have shown that urinary metabolite profiles can vary significantly among individuals and different exposure scenarios (e.g., occupational vs. environmental). nih.gov
To accurately classify exposure and its relationship to health outcomes, it is necessary to measure multiple urinary metabolites, including dealkylated and hydroxylated products. nih.gov While detectable concentrations of atrazine metabolites are found in many individuals, the specific health effects resulting from these exposure levels remain largely uncertain. nih.goviiab.me Human health effects at the low doses typical of environmental exposure are currently unknown. iiab.me
Despite these uncertainties, some studies have begun to link atrazine exposure, assessed through environmental and biological markers, with adverse health outcomes. Research has suggested associations between atrazine exposure and an increased risk for conditions such as preterm delivery and intrauterine growth retardation. epa.gov Furthermore, epidemiological studies, like the Agricultural Health Study, have found associations between atrazine use and certain cancers, including lung cancer and aggressive prostate cancer, particularly in younger men. nih.govnih.gov The presence of this compound in urine provides a valuable tool for these studies, but future research must incorporate a wider array of metabolites to build a comprehensive picture of exposure and risk. nih.govhealthmatters.io
Table 1: Selected Studies on Atrazine Exposure and Health Outcomes
| Study Focus | Population | Key Findings |
|---|---|---|
| Cancer Risk nih.gov | 53,562 pesticide applicators in North Carolina and Iowa | Atrazine use was associated with lung cancer. Risk of aggressive prostate cancer was increased in the highest exposure quartile, especially among those under 60. |
| Birth Outcomes epa.govusrtk.org | General population with exposure via drinking water | Significantly increased risk of preterm delivery and intrauterine growth retardation associated with atrazine concentrations in drinking water. |
| Metabolite Profiling nih.gov | 24 individuals with high, low, and environmental exposure | Urinary metabolite profiles varied greatly; measuring only this compound likely underestimates total exposure to atrazine-related compounds. |
Environmental Monitoring and Human Exposure Linkages
Establishing a clear link between environmental concentrations of atrazine and human exposure, as measured by biomarkers like this compound, is a key area for future research. The primary routes of environmental exposure for the general population are through the ingestion of contaminated drinking water and contact with contaminated soil. cdc.govcdc.gov Atrazine is frequently detected in groundwater and surface water, particularly in agricultural regions where it is heavily used. healthmatters.iousrtk.org
In the United States, atrazine is one of the most commonly reported contaminants in groundwater and public drinking water. usrtk.org Monitoring programs provide crucial data on the extent of this contamination. For instance, the Atrazine Ecological Monitoring Program (AEMP), mandated by the U.S. Environmental Protection Agency (EPA), collects high-frequency data from watersheds vulnerable to runoff, helping to understand the factors influencing atrazine concentrations in surface water. waterborne-env.com A U.S. Geological Survey study found atrazine in 55% of surface water and 70% of groundwater samples tested, underscoring its widespread presence in the environment. usrtk.org
Human exposure is directly linked to this environmental contamination. People living near agricultural areas where atrazine is applied are at a higher risk of exposure through contaminated well water. cdc.govcdc.gov Environmental exposures often involve not just the parent atrazine compound but also its breakdown products, such as dealkylated metabolites, which can also be present in food and water. nih.goviiab.me The detection of this compound in urine confirms that individuals have absorbed atrazine from these environmental sources. healthmatters.io Therefore, strengthening the connection between environmental monitoring data and human biomonitoring results is essential for developing effective public health strategies aimed at reducing exposure. healthmatters.io
Global Perspectives on this compound Research
Studies in Diverse Geographical and Agricultural Contexts
The use of atrazine and, consequently, research into its metabolite this compound, varies significantly across different global regions due to diverse agricultural practices and regulatory landscapes. In the United States, atrazine is one of the most widely used herbicides, with approximately 64 to 80 million pounds applied annually. nih.gov Its use is heavily concentrated in the "Corn Belt" of the Midwest for weed control in corn and sorghum crops. nih.govepa.gov It is also utilized on sugarcane in southern states and for residential and commercial turf applications, particularly in the Southeast. nih.govepa.gov As a result, much of the research on this compound as an exposure biomarker has been conducted in U.S. populations, such as farmers and their families in states like Iowa and North Carolina. nih.gov
Beyond the U.S., atrazine is also a prevalent herbicide in countries like Canada and Australia. usrtk.org Research from other agricultural regions highlights its global environmental impact. For example, a 2022 study in El-Behera, a major agricultural governorate in Egypt, found significant atrazine residue in surface irrigation water, with concentrations varying widely across different sites. researchgate.net This indicates that in regions with heavy agricultural activity, water sources can be a significant pathway for human exposure.
In contrast, many other parts of the world have ceased using atrazine. The European Union banned the herbicide in 2004 due to concerns about widespread groundwater contamination. usrtk.orgbiologicaldiversity.org Other countries, including Italy, Germany, and India, have also prohibited its use. researchgate.net This geographical divergence in usage and regulation creates a clear distinction in research focus. In regions where atrazine is banned, studies may focus on the persistence of the compound and its degradates in the environment, while in countries with continued high usage, research on this compound remains critical for monitoring human exposure and informing public health risk assessments. biologicaldiversity.orgresearchgate.net
Table 2: Atrazine Use and Status in Various Regions
| Region/Country | Agricultural Context | Regulatory Status |
|---|---|---|
| United States nih.govepa.govusrtk.org | Primarily used on corn, sorghum, and sugarcane. | Approved for use (Restricted Use Pesticide). |
| Canada usrtk.org | One of the most prevalent herbicides used. | Approved for use. |
| Australia usrtk.org | One of the most prevalent herbicides used. | Approved for use. |
| European Union usrtk.orgbiologicaldiversity.org | Formerly used in agriculture. | Banned since 2004 due to groundwater contamination. |
| Egypt researchgate.net | Used in major agricultural governorates. | In use; studies show surface water contamination. |
| China researchgate.net | Widely used in agriculture. | Approved for use. |
Implications for International Regulatory Frameworks and Public Health Policies
The global disparity in atrazine regulation has significant implications for international public health policies. The differing approaches largely reflect varying risk assessments and precautionary principles. The European Union, for example, banned atrazine due to its persistent contamination of groundwater, establishing a precautionary standard of 0.1 micrograms per liter (µg/L) for any single pesticide in groundwater. usrtk.orgbiologicaldiversity.org As of 2024, atrazine has been banned in 63 countries. biologicaldiversity.org
In contrast, the United States continues to permit atrazine's use, with the EPA setting a Maximum Contaminant Level (MCL) of 3 µg/L in drinking water. epa.govusrtk.org This level is 30 times higher than the EU's general precautionary limit. usrtk.org The World Health Organization (WHO) has established a drinking water guideline of 2 µg/L. nih.gov This divergence in standards raises public health concerns, as studies suggest the current U.S. MCL may not be sufficiently protective against adverse birth outcomes. usrtk.org
Biomonitoring studies that measure this compound provide crucial data for public health officials and regulatory bodies. iiab.me By establishing reference values for exposure in different populations, these studies can help determine whether certain groups are experiencing higher-than-average exposure. iiab.me This information is vital for evaluating the effectiveness of existing regulations and for informing debates about future policy. For instance, the detection of this compound in populations, especially vulnerable groups like children, can highlight the need for stricter controls on atrazine use or more robust water treatment processes to mitigate exposure. epa.gov Ultimately, international research on this compound can help bridge the gap between different regulatory frameworks by providing a scientific basis for policies that protect public health from environmental contaminants.
Q & A
Q. What analytical methods are recommended for quantifying atrazine mercapturate (AM) in biological samples, and how do they address selectivity challenges?
Methodological Answer: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard due to its sensitivity (LODs of 0.1–0.5 mg/mL in urine) and ability to distinguish AM from structurally similar metabolites like desethylatrazine (DEA) or diaminochlorotriazine (DACT). Two-dimensional HPLC improves selectivity by resolving co-eluting peaks, reducing false positives common in environmental or occupational exposure studies . Enzyme-linked immunosorbent assays (ELISAs) are cost-effective for screening but require affinity extraction and validation via GC-MS to confirm AM specificity .
Q. Why is AM considered a definitive biomarker of direct atrazine exposure in human biomonitoring studies?
Methodological Answer: AM is a phase II metabolite formed via glutathione conjugation, uniquely indicating recent, direct exposure to atrazine rather than environmental degradates (e.g., DACT, which can originate from other triazines). Studies using multi-metabolite panels show that AM detection in urine correlates with occupational application activities (e.g., dermal/inhalation routes), whereas environmental exposure predominantly yields DACT . This distinction is critical for attributing health outcomes to atrazine-specific exposure pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in epidemiological studies linking AM to adverse birth outcomes, such as fetal growth restriction (FGR) or small head circumference?
Methodological Answer: Conflicting results often stem from exposure misclassification. For example, single urine samples may not capture chronic exposure variability, and sample degradation during storage (e.g., −7% to −9% AM loss at ambient temperatures) can underreport levels. Robust study designs should incorporate repeated sampling, stability testing, and adjustment for confounders like maternal BMI, gestational age, and co-exposure to other herbicides (e.g., alachlor). Sensitivity analyses restricted to samples with AM >LOD may clarify dose-response relationships, as seen in oxidative stress studies .
Q. What methodological advancements are needed to integrate AM pharmacokinetics into physiologically based pharmacokinetic (PBPK) models for predicting human exposure?
Methodological Answer: Existing models often lack data on AM’s renal clearance rates and tissue-specific distribution. Future work should prioritize time-course urinary excretion studies in controlled exposure settings (e.g., agricultural applicators) to parameterize interindividual variability. Coupling these with environmental monitoring (e.g., drinking water atrazine levels post-application) would enhance model accuracy for predicting in utero or chronic low-dose exposure scenarios .
Q. How do phase I (desalkylation) and phase II (mercapturate formation) metabolic pathways of atrazine influence the interpretation of toxicity mechanisms in experimental models?
Methodological Answer: In vitro assays using hepatic microsomes or S9 fractions can quantify pathway dominance. For instance, rodents predominantly metabolize atrazine via phase I to DACT, whereas humans exhibit higher phase II AM formation. This species disparity complicates extrapolation of hepatotoxicity or endocrine disruption data. Co-analysis of AM with oxidative stress markers (e.g., 8-OHdG) in longitudinal studies—stratified by detection limits—can isolate AM-specific effects from background metabolic noise .
Data Interpretation & Contradictions
Q. Why do some studies report no association between AM and oxidative stress markers despite mechanistic evidence of atrazine-induced redox imbalance?
Methodological Answer: Oxidative stress responses (e.g., MDA, 8-isoPGF) are transient and context-dependent. Studies with single time-point sampling or imputation of AM values <LOD may dilute true associations. Restricting analyses to samples with AM >LOD, as done in the Iowa corn farmer study, revealed significant 8-OHdG elevation (β=0.066, 95% CI=0.008–0.124), suggesting threshold effects. Additionally, coexposure to other herbicides (e.g., 2,4-D) may confound results, necessitating multi-pollutant models .
Q. How should researchers address the instability of AM in stored urine samples when designing large-scale biomonitoring cohorts?
Methodological Answer: Protocols must standardize immediate acidification of urine with nitric acid to inhibit bacterial degradation and freezing at −80°C within 24 hours of collection. Blinded duplicate analyses can assess intra-batch variability (target CVs <15%). For biobanked samples, stability tests under simulated storage conditions are essential to correct for time-dependent AM loss .
Methodological Gaps & Future Directions
Q. What are the limitations of current metabolite panels in capturing the full spectrum of atrazine exposure, and how can they be improved?
Methodological Answer: Most panels focus on AM, DACT, DEA, and DIA but overlook hydroxylated or sulfated derivatives. Expanding panels using high-resolution MS and non-targeted screening could identify novel biomarkers (e.g., hydroxydesisopropyl atrazine). Harmonizing detection limits across studies would also improve cross-cohort comparability .
Q. Can AM serve as a surrogate for estimating historical atrazine exposure in retrospective epidemiological studies?
Methodological Answer: AM’s short half-life (hours to days) limits its utility for retrospective assessment. Instead, paired measurements of AM (acute exposure) and DACT (chronic/environmental exposure) in toenails or hair could provide integrated exposure estimates. Validation against agricultural records or water monitoring data is critical .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
